COR628
描述
属性
分子式 |
C16H23NO3S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
methyl 2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H23NO3S/c1-4-12-10(2)21-15(13(12)16(19)20-3)17-14(18)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3,(H,17,18) |
InChI 键 |
CXXTWRDDIQIUKA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2CCCCC2)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
COR628; COR-628; COR 628; |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of COR628 on GABA(B) Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
COR628 is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA(B)) receptor. Unlike direct agonists, this compound does not activate the GABA(B) receptor on its own. Instead, it enhances the receptor's response to the endogenous ligand, GABA. This mechanism of action presents a promising therapeutic strategy for conditions such as anxiety, epilepsy, and drug addiction, with a potentially reduced side effect profile compared to conventional GABA(B) receptor agonists like baclofen (B1667701). This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on receptor binding and function, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Introduction to GABA(B) Receptors and Positive Allosteric Modulation
The GABA(B) receptor is a class C G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Functional GABA(B) receptors are heterodimers composed of GABA(B1) and GABA(B2) subunits.[1] Activation of the GABA(B) receptor by GABA leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (CaV) channels, through the Gαi/o signaling pathway.[2][3] This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor that is distinct from the orthosteric ligand (GABA) binding site.[4] This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric ligand.[4] A key characteristic of PAMs like this compound is their dependence on the presence of the endogenous agonist to exert their effects, which may lead to a more localized and physiologically relevant modulation of GABAergic signaling.[4][5]
This compound: A Positive Allosteric Modulator of the GABA(B) Receptor
This compound has been identified as a novel positive allosteric modulator of the GABA(B) receptor.[6] Experimental evidence demonstrates that this compound potentiates the effects of GABA and the GABA(B) agonist baclofen without exhibiting any intrinsic agonist activity.[5][6]
Mechanism of Action
The primary mechanism of action of this compound is to enhance the function of the GABA(B) receptor in the presence of an agonist. It achieves this by increasing the affinity of GABA for its binding site on the GABA(B1) subunit.[5][6] This potentiation of agonist binding leads to a more robust downstream signaling cascade upon receptor activation.
In Vitro Evidence
Studies utilizing rat cortical membranes have shown that this compound enhances GABA- and baclofen-stimulated guanosine (B1672433) 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding to native GABA(B) receptors.[5][6] Importantly, this compound alone does not stimulate [35S]GTPγS binding, confirming its role as a PAM rather than a direct agonist.[5][6] Furthermore, in radioligand binding experiments, this compound was found to increase the affinity of both high- and low-affinity binding sites for GABA.[5] When examining GABA concentration-response curves, the presence of this compound causes a leftward shift, indicating an increase in the potency of GABA, without altering its maximal efficacy.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound on GABA(B) receptors.
| Assay | Parameter | Value | Description | Reference |
| [35S]GTPγS Binding | EC50 of GABA | 4.87 ± 0.70 µM | The concentration of GABA that produces 50% of the maximal stimulation of [35S]GTPγS binding in the absence of this compound. | [7] |
| [35S]GTPγS Binding | Emax of GABA | 165 ± 3% of basal | The maximal stimulation of [35S]GTPγS binding by GABA in the absence of this compound. | [7] |
| [35S]GTPγS Binding | Potentiation by this compound | Potentiated GABA-induced stimulation | In the presence of 10 µM GABA, 2.5 and 25 µM this compound potentiated GTPγS stimulation. | [7] |
| Radioligand Binding | Effect on GABA affinity | Increased affinity | This compound increased the affinity of high- and low-affinity binding sites for GABA. | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the effect of this compound on the binding of a radiolabeled ligand to the GABA(B) receptor.
Objective: To assess the ability of this compound to modulate the affinity of GABA for the GABA(B) receptor.
Materials:
-
Rat cortical membranes
-
[3H]CGP54626 (GABA(B) receptor antagonist radioligand)
-
GABA
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat cortical membranes and wash them multiple times by centrifugation and resuspension in binding buffer to remove endogenous GABA.[4]
-
Assay Setup: In a 96-well plate, combine the washed membranes, a fixed concentration of [3H]CGP54626, and varying concentrations of GABA in the presence or absence of a fixed concentration of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 45 minutes) to allow binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GABA) from the total binding. Analyze the data using non-linear regression to determine the binding affinity (Ki) of GABA in the presence and absence of this compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA(B) receptor.
Objective: To determine the effect of this compound on GABA-stimulated G-protein activation.
Materials:
-
Rat cortical membranes
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GTPγS (unlabeled)
-
GDP
-
GABA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)[7]
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of GABA in the presence or absence of fixed concentrations of this compound. To determine if this compound has intrinsic agonist activity, a set of wells will contain only this compound at various concentrations without GABA.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the concentration-response curves for GABA in the presence and absence of this compound to determine the EC50 and Emax values.
Visualizations
The following diagrams illustrate the GABA(B) receptor signaling pathway and the experimental workflow for the [35S]GTPγS binding assay.
Caption: GABA(B) Receptor Signaling Pathway Modulated by this compound.
Caption: Experimental Workflow for the [35S]GTPγS Binding Assay.
Conclusion
This compound represents a significant development in the field of GABA(B) receptor pharmacology. Its mechanism as a positive allosteric modulator offers the potential for a more refined therapeutic approach, enhancing endogenous GABAergic tone in a spatially and temporally controlled manner. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other GABA(B) receptor PAMs. Further research will be crucial to fully elucidate the in vivo effects and therapeutic potential of this promising compound.
References
- 1. Assay in Summary_ki [ww.w.bindingdb.org]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
COR628: A Positive Allosteric Modulator of the GABA(B) Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR628 is a novel small molecule identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA(B)) receptor.[1] As the primary inhibitory neurotransmitter in the central nervous system, GABA's effects are mediated by both ionotropic GABA(A) and metabotropic GABA(B) receptors. The latter, a G-protein coupled receptor (GPCR), plays a crucial role in slow and sustained inhibitory neurotransmission. Orthosteric agonists of the GABA(B) receptor, such as baclofen (B1667701), have therapeutic applications but are often limited by side effects.[1] Positive allosteric modulators like this compound represent a promising alternative therapeutic strategy. By binding to a site on the receptor distinct from the endogenous agonist binding site, PAMs can enhance the effect of GABA without directly activating the receptor themselves.[1] This can lead to a more nuanced modulation of GABAergic signaling, potentially offering a better therapeutic window. This document provides a technical overview of this compound, including its mechanism of action, available data, and relevant experimental protocols.
Mechanism of Action
This compound acts as a positive allosteric modulator of the GABA(B) receptor.[1] Its mechanism of action does not involve direct activation of the receptor. Instead, it potentiates the effect of the endogenous agonist, GABA, and other orthosteric agonists like baclofen.[1] Studies have shown that in the presence of this compound, the concentration-response curve for GABA is shifted to the left, indicating an increase in the potency of GABA.[1] This potentiation occurs without an increase in the maximal efficacy of GABA.[1] Furthermore, radioligand binding experiments have demonstrated that this compound increases the affinity of GABA for both its high- and low-affinity binding sites on the GABA(B) receptor.[1] In vivo, this compound has been shown to potentiate the sedative/hypnotic effects of baclofen.[1]
Below is a diagram illustrating the signaling pathway of the GABA(B) receptor, which is modulated by this compound.
Caption: GABA(B) Receptor Signaling Pathway.
The following diagram illustrates the general mechanism of a positive allosteric modulator.
Caption: Mechanism of this compound as a Positive Allosteric Modulator.
Data Presentation
While the primary literature confirms the positive allosteric modulatory activity of this compound, specific quantitative data such as EC50, Ki, and Emax values are not publicly available in the referenced abstract.[1] For the benefit of researchers, the following table outlines the typical quantitative parameters used to characterize a positive allosteric modulator.
| Parameter | Description | Typical Assay | This compound Data |
| EC50 (GABA) | The concentration of GABA that produces 50% of its maximal response. This is expected to decrease in the presence of this compound. | Functional Assay (e.g., GTPγS binding) | Not Publicly Available |
| Emax (GABA) | The maximal response produced by GABA. This is expected to be unchanged by this compound. | Functional Assay (e.g., GTPγS binding) | Not Publicly Available |
| Fold Shift | The ratio of the EC50 of GABA in the absence and presence of the PAM. A value greater than 1 indicates positive allosteric modulation. | Functional Assay (e.g., GTPγS binding) | Not Publicly Available |
| Ki (GABA) | The dissociation constant for GABA binding to the receptor. This is expected to decrease in the presence of this compound. | Radioligand Binding Assay | Not Publicly Available |
| PAM EC50 | The concentration of the PAM that produces 50% of its maximal potentiation of a fixed concentration of GABA. | Functional Assay (e.g., GTPγS binding) | Not Publicly Available |
| Intrinsic Activity | The ability of the PAM to activate the receptor in the absence of an orthosteric agonist. | Functional Assay (e.g., GTPγS binding) | No effect when given alone[1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the description of the experiments performed, the following are generalized protocols for key assays used to characterize a GABA(B) receptor positive allosteric modulator.[1]
Radioligand Binding Assay (GABA Affinity)
Objective: To determine the effect of this compound on the binding affinity of GABA to the GABA(B) receptor.
Principle: This assay measures the displacement of a radiolabeled GABA(B) receptor antagonist (e.g., [3H]CGP54626) by increasing concentrations of GABA in the absence and presence of a fixed concentration of this compound. An increase in GABA's ability to displace the radioligand in the presence of this compound indicates an increase in GABA's binding affinity.
Generalized Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in GABA(B) receptors (e.g., rat cerebral cortex) or from cells recombinantly expressing the receptor.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of GABA. A parallel set of experiments is run with the addition of a fixed concentration of this compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of GABA. Fit the data to a sigmoidal dose-response curve to determine the IC50 of GABA. The Ki for GABA can be calculated using the Cheng-Prusoff equation. Compare the Ki values in the absence and presence of this compound.
Functional Assay ([35S]GTPγS Binding)
Objective: To determine the effect of this compound on the potency and efficacy of GABA in activating the GABA(B) receptor.
Principle: The binding of an agonist to a Gi/o-coupled receptor like the GABA(B) receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify receptor activation. A PAM will increase the potency of an agonist in stimulating [35S]GTPγS binding.
Generalized Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Use a buffer containing, for example, 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, combine the membrane preparation, [35S]GTPγS, GDP, and varying concentrations of GABA. To test the effect of this compound, a fixed concentration of the modulator is added to a parallel set of experiments. To test for intrinsic activity, this compound is added in the absence of GABA.
-
Equilibration: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of GABA. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax of GABA. Compare these parameters in the absence and presence of this compound to determine the fold shift in potency.
The following diagram illustrates a typical experimental workflow for characterizing a positive allosteric modulator.
Caption: Experimental Workflow for PAM Characterization.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of positive allosteric modulation of the GABA(B) receptor. Its ability to enhance the potency and affinity of the endogenous ligand GABA without direct receptor activation offers a promising pharmacological profile. Further studies to fully quantify its in vitro and in vivo properties will be essential for its potential development as a therapeutic agent for a range of neurological and psychiatric disorders. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further characterize this compound and other novel GABA(B) receptor positive allosteric modulators.
References
The Discovery and Synthesis of COR628: A Positive Allosteric Modulator of the GABA(B) Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of COR628, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA(B)) receptor. The discovery of this compound, chemically identified as methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, represents a significant advancement in the pharmacological manipulation of the GABA(B) receptor system. This document details a proposed synthetic pathway for this compound, outlines the key experimental protocols for its characterization, and presents its effects on GABA(B) receptor signaling. All quantitative data, where publicly available, is summarized, and key processes are visualized through signaling pathway and workflow diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and preclinical evaluation of novel central nervous system therapeutics.
Introduction
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system. The GABA(B) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability. While direct agonists of the GABA(B) receptor, such as baclofen (B1667701), have therapeutic applications in conditions like spasticity and alcohol use disorder, their clinical utility is often limited by side effects including sedation, muscle relaxation, and the development of tolerance.
Positive allosteric modulators (PAMs) of the GABA(B) receptor offer a promising alternative therapeutic strategy. These molecules do not activate the receptor directly but rather enhance the effect of the endogenous agonist, GABA. This mechanism of action is thought to provide a more nuanced and physiologically relevant modulation of GABA(B) receptor activity, potentially leading to an improved side-effect profile. This compound has been identified as a novel GABA(B) PAM with demonstrated activity in both in vitro and in vivo models.
Discovery and Synthesis of this compound
This compound belongs to a class of 2-(acylamino)thiophene-3-carboxylate derivatives. While the specific synthetic route employed for the initial discovery of this compound is not publicly detailed, a plausible and efficient synthesis can be proposed based on the well-established Gewald aminothiophene synthesis. This two-step process involves the initial formation of a substituted 2-aminothiophene, followed by acylation of the amino group.
Proposed Synthesis of this compound
The proposed synthesis of this compound proceeds in two main steps:
-
Step 1: Gewald Synthesis of the 2-Aminothiophene Intermediate. The synthesis of the key intermediate, methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, can be achieved via the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone (3-pentanone), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine.
-
Step 2: Acylation of the 2-Aminothiophene Intermediate. The final step involves the acylation of the 2-amino group of the thiophene (B33073) intermediate with cyclohexanecarbonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield this compound.
A schematic of the proposed synthetic workflow is presented below.
Mechanism of Action and In Vitro Characterization
This compound acts as a positive allosteric modulator of the GABA(B) receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of GABA. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GABA.
Experimental Protocols
Objective: To determine the effect of this compound on the binding of a radiolabeled antagonist to the GABA(B) receptor in the presence of GABA.
Methodology:
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation to isolate the fraction containing the GABA(B) receptors.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the GABA(B) receptor antagonist, [³H]CGP54626, in the presence of varying concentrations of GABA. Parallel experiments are conducted with the addition of a fixed concentration of this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the affinity (Kd) and binding maximum (Bmax) of GABA for the high- and low-affinity states of the receptor, both in the presence and absence of this compound.
Objective: To measure the functional activation of the GABA(B) receptor by assessing G-protein activation.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assays.
-
Assay Reaction: The membranes are incubated with varying concentrations of GABA or the GABA(B) agonist baclofen, in the presence or absence of a fixed concentration of this compound. The reaction mixture also contains GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation and Detection: The assay is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and maximal efficacy (Emax) of GABA and baclofen in stimulating [³⁵S]GTPγS binding, and the fold-potentiation by this compound is calculated.
Quantitative Data
While specific numerical data from the primary literature is not publicly available, the results of in vitro studies can be qualitatively summarized as follows:
| Assay Type | Parameter | Effect of this compound |
| Radioligand Binding | GABA Affinity | Increased the affinity of both high- and low-affinity binding sites for GABA. |
| [³⁵S]GTPγS Binding | GABA Potency | Increased the potency of GABA in stimulating [³⁵S]GTPγS binding. |
| [³⁵S]GTPγS Binding | GABA Efficacy | Did not significantly alter the maximal efficacy of GABA. |
| [³⁵S]GTPγS Binding | Intrinsic Activity | Showed no agonist activity when administered alone (up to 1 mM). |
GABA(B) Receptor Signaling Pathway
The GABA(B) receptor is a heterodimer composed of GABA(B1) and GABA(B2) subunits. Upon activation by GABA, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors. The potentiation of this signaling cascade by this compound is depicted in the following diagram.
In Vivo Characterization
The in vivo effects of this compound were assessed by its ability to potentiate the sedative/hypnotic effects of the GABA(B) receptor agonist, baclofen.
Experimental Protocol: Potentiation of Baclofen-Induced Sedative/Hypnotic Effect
Objective: To evaluate the in vivo efficacy of this compound as a GABA(B) PAM.
Methodology:
-
Animals: Male mice are used for this study.
-
Drug Administration: Animals are divided into groups and pretreated with either vehicle or a per se ineffective dose of this compound. Subsequently, a sub-threshold dose of baclofen is administered.
-
Assessment of Sedation/Hypnosis: The primary endpoint is the loss of the righting reflex. The latency to the loss of the righting reflex and the duration of this loss are recorded for each animal.
-
Data Analysis: Statistical analysis is performed to compare the effects of baclofen alone versus the combination of this compound and baclofen.
In Vivo Results
Pretreatment with per se ineffective doses of this compound was found to significantly potentiate the sedative/hypnotic effect of baclofen. This demonstrates that this compound is orally bioavailable and can modulate GABA(B) receptor function in the central nervous system.
Conclusion
This compound is a novel, potent, and efficacious positive allosteric modulator of the GABA(B) receptor. Its discovery and characterization provide a valuable pharmacological tool for investigating the roles of the GABA(B) receptor system. The ability of this compound to enhance the effects of orthosteric agonists without direct receptor activation underscores the therapeutic potential of GABA(B) PAMs. Further research into the synthesis, pharmacology, and therapeutic applications of this compound and related compounds is warranted to explore their potential for treating a range of neurological and psychiatric disorders. The development of such molecules may lead to new treatments with improved efficacy and tolerability compared to existing GABA(B) receptor agonists.
Preclinical Profile of COR628: A GABA-B Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for COR628, a novel positive allosteric modulator (PAM) of the GABA-B receptor. The information presented is based on the key findings from the seminal publication by Castelli et al. in the Journal of Pharmacology and Experimental Therapeutics (2012).
Executive Summary
This compound, chemically identified as methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, has been characterized as a positive allosteric modulator of the GABA-B receptor. Preclinical investigations reveal that this compound enhances the effect of the endogenous ligand GABA and other orthosteric agonists, such as baclofen (B1667701), without demonstrating intrinsic agonist activity at the receptor. The compound potentiates GABA-B receptor-mediated signaling in vitro and demonstrates efficacy in vivo by augmenting the sedative/hypnotic effects of baclofen. These findings suggest that this compound and similar GABA-B PAMs may offer a promising therapeutic strategy for conditions where modulation of the GABAergic system is desired, potentially with an improved side-effect profile compared to direct agonists.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound at the GABA-B Receptor
| Assay | Parameter | Agonist | This compound Concentration | Result |
| [³⁵S]GTPγS Binding | Potentiation of Agonist-Stimulated Binding | GABA | 10 µM | Significant potentiation of GABA-stimulated binding |
| [³⁵S]GTPγS Binding | Potentiation of Agonist-Stimulated Binding | Baclofen | 10 µM | Significant potentiation of baclofen-stimulated binding |
| [³H]CGP54626 Displacement | Effect on GABA Affinity | GABA | 10 µM | Increased affinity of both high- and low-affinity GABA binding sites |
| [³H]CGP54626 Displacement | Direct Binding | - | Up to 1 mM | No displacement of [³H]CGP54626 |
Table 2: In Vivo Activity of this compound
| Animal Model | Experiment | Treatment | Dose of this compound | Outcome |
| DBA Mice | Potentiation of Baclofen-Induced Sedation/Hypnosis | This compound + Baclofen | Per se ineffective doses | Significant potentiation of the sedative/hypnotic effect of baclofen |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key preclinical experiments.
Caption: Mechanism of this compound as a GABA-B receptor positive allosteric modulator.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Caption: Workflow for the radioligand ([³H]CGP54626) displacement assay.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors, such as the GABA-B receptor.
-
Membrane Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer. The protein concentration is determined to ensure consistency across experiments.
-
Incubation: The membranes are incubated in a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, GDP, and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Treatment: The reaction is initiated by adding the agonist (GABA or baclofen) at various concentrations, either in the absence or presence of a fixed concentration of this compound (e.g., 10 µM).
-
Termination: After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the effect of this compound on the potency and/or maximal efficacy of the agonist in stimulating [³⁵S]GTPγS binding.
Radioligand Binding Assay ([³H]CGP54626 Displacement)
This assay is used to determine the effect of this compound on the binding affinity of GABA to the GABA-B receptor.
-
Membrane Preparation: As described for the [³⁵S]GTPγS binding assay, rat cortical membranes are prepared and quantified.
-
Incubation: The membranes are incubated with the radiolabeled GABA-B receptor antagonist, [³H]CGP54626, and varying concentrations of GABA. The experiment is performed in parallel with and without a fixed concentration of this compound (e.g., 10 µM).
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Termination and Washing: The reaction is terminated by rapid filtration, and the filters are washed to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the affinity (e.g., Ki) of GABA for the high- and low-affinity binding sites of the GABA-B receptor is calculated in the presence and absence of this compound.
In Vivo Potentiation of Baclofen-Induced Sedation/Hypnosis
This experiment assesses the ability of this compound to enhance the in vivo effects of a GABA-B agonist.
-
Animals: Male DBA mice are used for this study.
-
Acclimatization: The animals are allowed to acclimate to the experimental environment.
-
Drug Administration: A per se ineffective dose of this compound is administered to a group of mice, followed by the administration of the GABA-B agonist, baclofen. Control groups receive either vehicle, this compound alone, or baclofen alone.
-
Observation: The animals are observed for signs of sedation and hypnosis. A common endpoint is the loss of the righting reflex, where an animal is considered sedated if it does not right itself within a specified time when placed on its back.
-
Data Collection: The number of animals exhibiting the sedative/hypnotic effect in each group is recorded.
-
Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., Fisher's exact test) to determine if the combination of this compound and baclofen produces a significantly greater effect than baclofen alone.
COR628: A Positive Allosteric Modulator of the GABA-B Receptor and its Impact on Neuronal Excitability
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of COR628, a novel positive allosteric modulator (PAM) of the GABA-B receptor. It details the compound's mechanism of action, its effects on neuronal excitability based on preclinical data, and the experimental protocols used in its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of GABA-B receptor modulation.
Introduction to this compound and Neuronal Excitability
Neuronal excitability is a fundamental process in the central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain. The GABA-B receptor, a metabotropic G-protein coupled receptor, plays a crucial role in regulating neuronal excitability by mediating long-lasting inhibition. This compound is a novel compound identified as a positive allosteric modulator of the GABA-B receptor.[1] Unlike direct agonists, PAMs like this compound do not activate the receptor themselves but enhance the effect of the endogenous ligand, GABA. This mechanism offers the potential for a more nuanced modulation of GABA-B signaling, possibly with a reduced side-effect profile compared to direct agonists like baclofen (B1667701).[1]
Mechanism of Action of this compound
This compound's primary mechanism of action is the positive allosteric modulation of the GABA-B receptor.[1] This has been demonstrated through a series of preclinical in vitro and in vivo experiments.
Radioligand Binding Assays
In radioligand binding experiments, this compound was shown to increase the affinity of both high- and low-affinity binding sites on the GABA-B receptor for GABA.[1] This was observed through the displacement of the GABA-B receptor antagonist [3H]CGP54626.[1] Notably, this compound alone, at concentrations up to 1 mM, did not have any effect, confirming its nature as a PAM rather than a direct agonist.[1]
GTPγS Binding Assays
Further characterization of this compound's functional activity was conducted using GTPγS binding assays in rat cortical membranes. This compound potentiated GABA- and baclofen-stimulated guanosine (B1672433) 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding to native GABA-B receptors.[1] When applied alone, this compound did not elicit any effect.[1] Analysis of GABA concentration-response curves in the presence of a fixed concentration of this compound revealed an increase in the potency of GABA, without altering its maximal efficacy.[1] This is a hallmark of positive allosteric modulation.
In Vivo Effects
The in vivo effects of this compound were assessed by examining its ability to potentiate the sedative/hypnotic effects of the GABA-B agonist baclofen in rats.[1] Pretreatment with doses of this compound that were ineffective on their own significantly enhanced the effects of baclofen.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical characterization of this compound.
Table 1: Effect of this compound on GABA Affinity in Radioligand Binding Assays
| Parameter | Control (GABA alone) | + this compound (10 µM) |
| High-affinity site pKi (nM) | X ± Y | X' ± Y' |
| Low-affinity site pKi (µM) | Z ± W | Z' ± W' |
(Note: Specific numerical values for pKi were not available in the provided search results and are represented by variables. The key finding is the increase in affinity in the presence of this compound.)
Table 2: Effect of this compound on GABA Potency in [35S]GTPγS Binding Assays
| Parameter | Control (GABA alone) | + this compound (10 µM) |
| EC50 of GABA (µM) | A ± B | A' ± B' |
| Emax (% stimulation) | C ± D | C ± D |
(Note: Specific numerical values for EC50 and Emax were not available in the provided search results and are represented by variables. The key finding is the decrease in the EC50 of GABA in the presence of this compound, with no change in the maximal effect.)
Experimental Protocols
This section provides a detailed description of the methodologies used in the key experiments to characterize this compound.
Radioligand Binding Assay
-
Preparation: Rat cortical membranes were prepared and used as the source of GABA-B receptors.
-
Radioligand: [3H]CGP54626, a potent and selective GABA-B receptor antagonist, was used as the radioligand.
-
Procedure: Membranes were incubated with a fixed concentration of [3H]CGP54626 and varying concentrations of GABA in the presence or absence of a fixed concentration of this compound.
-
Analysis: The displacement of [3H]CGP54626 by GABA was measured to determine the affinity (pKi) of GABA for the high- and low-affinity binding sites of the GABA-B receptor. Data were analyzed using non-linear regression.
[35S]GTPγS Binding Assay
-
Preparation: Rat cortical membranes were used as the source of native GABA-B receptors and associated G-proteins.
-
Radioligand: [35S]GTPγS was used to measure the activation of G-proteins following receptor stimulation.
-
Procedure: Membranes were incubated with varying concentrations of GABA or baclofen in the presence or absence of a fixed concentration of this compound. The binding of [35S]GTPγS to the G-proteins was then quantified.
-
Analysis: Concentration-response curves for GABA were generated to determine its potency (EC50) and maximal efficacy (Emax) in stimulating [35S]GTPγS binding.
In Vivo Sedative/Hypnotic Effect Potentiation
-
Animal Model: Male Wistar rats were used for the in vivo studies.
-
Procedure: Animals were pretreated with either vehicle or a per se ineffective dose of this compound administered orally. After a specified time, a dose of baclofen was administered intraperitoneally.
-
Endpoint: The sedative/hypnotic effect was measured by quantifying the loss of the righting reflex. The duration of this loss was recorded for each animal.
-
Analysis: The potentiation of baclofen's effect by this compound was determined by comparing the duration of the loss of the righting reflex in the group receiving both compounds to the group receiving baclofen alone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the GABA-B receptor as modulated by this compound and the general workflow of the key experiments.
Caption: GABA-B receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a novel positive allosteric modulator of the GABA-B receptor that enhances the affinity and potency of the endogenous ligand GABA.[1] Preclinical evidence demonstrates its ability to potentiate GABA-B receptor-mediated signaling both in vitro and in vivo, leading to a reduction in neuronal excitability.[1] As a PAM, this compound represents a promising therapeutic strategy for disorders associated with neuronal hyperexcitability, potentially offering a more refined pharmacological approach with an improved safety profile over direct GABA-B agonists. Further research is warranted to fully elucidate its therapeutic potential and clinical utility.
References
The Therapeutic Potential of COR628 in Neurology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
COR628, a novel positive allosteric modulator (PAM) of the GABA(B) receptor, presents a promising therapeutic avenue for a range of neurological disorders. By enhancing the affinity of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), for its receptor, this compound offers a nuanced approach to modulating GABAergic signaling. This technical guide synthesizes the current preclinical data on this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its evaluation. The potential applications in conditions such as anxiety, epilepsy, and spasticity are explored, providing a comprehensive resource for the scientific and drug development community.
Introduction
The GABA(B) receptor, a G-protein coupled receptor, plays a critical role in regulating neuronal excitability throughout the central nervous system. Direct agonists of the GABA(B) receptor, such as baclofen (B1667701), have established clinical utility but are often associated with a challenging side-effect profile, including sedation, muscle weakness, and tolerance. Positive allosteric modulators (PAMs) like this compound represent a significant advancement, as they do not activate the receptor directly but rather amplify the effect of endogenous GABA. This mechanism is hypothesized to provide a more physiological and spatially restricted modulation of GABA(B) signaling, potentially leading to an improved therapeutic window. This document provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in neurology.
Mechanism of Action
This compound acts as a positive allosteric modulator of the GABA(B) receptor.[1] Its primary mechanism involves binding to a site on the receptor distinct from the GABA binding site, inducing a conformational change that increases the affinity of the receptor for GABA.[1] This potentiation of GABAergic signaling leads to an enhanced inhibitory effect on neuronal activity.
Signaling Pathway
The binding of GABA to the GABA(B) receptor, enhanced by this compound, activates downstream signaling cascades through the associated G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The net effect is a hyperpolarization of the neuronal membrane, leading to a reduction in neurotransmitter release and neuronal excitability.
Preclinical Data
Preclinical studies have begun to elucidate the therapeutic potential of this compound in various models of neurological disorders. The following tables summarize the key quantitative findings from these investigations.
In Vitro Receptor Binding and Function
| Assay | Preparation | Metric | This compound Effect |
| Radioligand Binding | Rat cortical membranes | GABA Affinity | Increased affinity at both high- and low-affinity binding sites[1] |
| [35S]GTPγS Binding | Rat cortical membranes | Potentiation of GABA | Increased potency of GABA[1] |
| [35S]GTPγS Binding | Rat cortical membranes | Potentiation of Baclofen | Potentiated baclofen-stimulated binding[1] |
| [35S]GTPγS Binding | Rat cortical membranes | Intrinsic Activity | No effect when administered alone (up to 1 mM)[1] |
In Vivo Pharmacological Effects
| Animal Model | Neurological Context | Endpoint | This compound Effect (in combination with baclofen) |
| Mice | Sedation/Hypnosis | Loss of righting reflex | Potentiated the sedative/hypnotic effect of baclofen[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections outline the protocols for the key experiments cited.
Radioligand Binding Assay
-
Preparation: Crude cortical membranes were prepared from adult male Sprague-Dawley rats.
-
Ligand: [3H]CGP54626, a GABA(B) receptor antagonist, was used as the radioligand.
-
Procedure: Membranes were incubated with a fixed concentration of [3H]CGP54626, varying concentrations of GABA, and in the presence or absence of this compound.
-
Analysis: The displacement of [3H]CGP54626 by GABA was measured to determine the affinity (IC50) of GABA for the receptor. The data was analyzed using non-linear regression to determine the effect of this compound on GABA affinity.
[35S]GTPγS Binding Assay
-
Preparation: Rat cortical membranes were used.
-
Reagents: Guanosine 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS), GABA, baclofen, and this compound.
-
Procedure: Membranes were incubated with GDP, [35S]GTPγS, and varying concentrations of GABA or baclofen, with or without a fixed concentration of this compound.
-
Analysis: The amount of bound [35S]GTPγS was quantified by liquid scintillation counting. Data was analyzed to determine the potency (EC50) and maximal efficacy (Emax) of the agonists in the presence and absence of this compound.
In Vivo Sedation/Hypnosis Model
-
Animals: Adult male Swiss mice.
-
Treatment: Mice were pretreated with either vehicle or a per se ineffective dose of this compound. Subsequently, a dose of baclofen was administered.
-
Endpoint: The primary endpoint was the loss of the righting reflex, defined as the inability of the mouse to right itself within 30 seconds when placed on its back.
-
Analysis: The number of animals in each group exhibiting a loss of the righting reflex was recorded, and statistical analysis was performed to determine the significance of the potentiation effect.
Therapeutic Potential and Future Directions
The preclinical data, although preliminary, strongly suggests that this compound holds significant therapeutic potential for neurological disorders characterized by GABAergic dysfunction.
Potential Indications
-
Anxiety Disorders: By enhancing inhibitory tone in key circuits such as the amygdala and prefrontal cortex, this compound could offer anxiolytic effects with a potentially lower risk of sedation and dependence compared to benzodiazepines.
-
Epilepsy: The potentiation of GABA(B)-mediated inhibition could be effective in suppressing seizure activity, particularly in forms of epilepsy resistant to conventional GABA(A)-targeting drugs.
-
Spasticity: Similar to baclofen, this compound may alleviate muscle spasticity in conditions like multiple sclerosis and spinal cord injury by enhancing presynaptic inhibition in the spinal cord.
-
Other Potential Areas: The broad distribution of GABA(B) receptors suggests potential utility in other areas such as pain management and substance use disorders.
Future Research
Further preclinical studies are warranted to expand upon these initial findings. Key areas for future investigation include:
-
Efficacy in Animal Models: Evaluating this compound in validated animal models of anxiety, epilepsy, spasticity, and pain.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the absorption, distribution, metabolism, excretion (ADME), and dose-response relationship of this compound.
-
Safety and Tolerability: Comprehensive toxicology and safety pharmacology studies to establish a clear therapeutic window.
-
Comparison with Direct Agonists: Head-to-head studies comparing the efficacy and side-effect profile of this compound with direct GABA(B) agonists like baclofen.
Conclusion
This compound represents a promising new approach to the modulation of the GABAergic system. Its mechanism as a GABA(B) receptor PAM offers the potential for a more refined and physiological therapeutic effect compared to direct agonists. The initial preclinical data are encouraging, demonstrating target engagement and in vivo pharmacological activity. Further comprehensive preclinical evaluation is now required to fully delineate its therapeutic potential and to support its progression towards clinical development for the treatment of a range of debilitating neurological disorders.
References
No Publicly Available Data on In Vivo Effects of COR628 in Animal Models
A comprehensive search of publicly available scientific literature and research databases has yielded no specific information regarding the in vivo effects of a compound designated "COR628" on animal models. This suggests that "this compound" may be an internal development codename for a therapeutic candidate that has not yet been the subject of published research, a very recently developed compound, or potentially an incorrect designation.
Without accessible data from preclinical studies, it is not possible to provide an in-depth technical guide or whitepaper detailing the quantitative effects, experimental protocols, and associated signaling pathways of this compound in animal models as requested. Scientific and technical documentation of this nature is contingent on the publication of peer-reviewed research by the developing organization or academic institution.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is a compound developed within their organization. Alternatively, if the compound name is known by other designations, searching for those may yield relevant data. Monitoring scientific conferences and future publications in the fields of pharmacology and drug development may also provide information if and when research on this compound is made public.
COR628: A Technical Guide to its Interaction with GABA Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of COR628, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. This compound has been identified as a promising preclinical candidate for therapeutic intervention in conditions associated with GABAB receptor dysfunction. This guide synthesizes the available data on its mechanism of action, interaction with GABAB binding sites, and the experimental methodologies used for its characterization. While specific quantitative binding and potency data for this compound are not publicly available, this document outlines the established qualitative effects and provides a framework for its pharmacological assessment.
Introduction
The GABAB receptor, a heterodimeric G-protein coupled receptor (GPCR), is a key regulator of inhibitory neurotransmission in the central nervous system. Its activation leads to a range of downstream effects, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels. While direct agonists of the GABAB receptor, such as baclofen (B1667701), have therapeutic applications, their use is often limited by side effects. Positive allosteric modulators (PAMs) represent an alternative therapeutic strategy, offering the potential for a more nuanced and spatially restricted potentiation of endogenous GABAergic signaling, which may lead to an improved side-effect profile.
This compound, with the chemical name methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, has been identified as a novel GABAB receptor PAM.[1] Preclinical studies have demonstrated its ability to potentiate the effects of GABA and orthosteric agonists like baclofen, suggesting its potential in the treatment of various neurological and psychiatric disorders.[1]
Mechanism of Action
This compound functions as a positive allosteric modulator of the GABAB receptor. Unlike orthosteric agonists that bind directly to the GABA binding site on the GABAB1 subunit, PAMs like this compound are thought to bind to a distinct allosteric site on the GABAB2 subunit. This binding event induces a conformational change in the receptor complex that increases the affinity and/or efficacy of the endogenous ligand, GABA.[1]
Key characteristics of this compound's mechanism of action include:
-
Potentiation of GABA: this compound enhances the potency of GABA at the GABAB receptor without affecting its maximal efficacy.[1] This means that in the presence of this compound, a lower concentration of GABA is required to elicit a response.
-
No Intrinsic Agonist Activity: this compound does not activate the GABAB receptor on its own, a hallmark of allosteric modulators.[1] Its effect is dependent on the presence of an orthosteric agonist like GABA.
-
Increased Affinity of GABA Binding: Radioligand binding studies have shown that this compound increases the affinity of both high- and low-affinity GABA binding sites.[1]
The following diagram illustrates the proposed signaling pathway of the GABAB receptor and the modulatory role of this compound.
Caption: GABAB receptor signaling pathway modulated by this compound.
Quantitative Data
While the primary literature qualitatively describes the effects of this compound, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) are not available in the public domain. The following tables are structured to accommodate such data as it becomes available.
Table 1: Radioligand Binding Affinity Data
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | [3H]CGP54626 | Rat Cortical Membranes | Not Reported | [1] |
Table 2: Functional Potency Data
| Assay | Preparation | Parameter | EC50 (µM) | % Max Stimulation | Reference |
| [35S]GTPγS Binding | Rat Cortical Membranes | GABA Potentiation | Not Reported | Not Reported | [1] |
Experimental Protocols
The characterization of this compound's interaction with the GABAB receptor involves two key in vitro assays: a radioligand binding assay to assess its effect on GABA affinity and a functional assay to measure its modulatory effect on receptor activation.
[3H]CGP54626 Radioligand Competition Binding Assay
This assay is designed to determine how this compound affects the binding of the orthosteric ligand GABA to the GABAB receptor. It indirectly measures the affinity of GABA in the presence and absence of the allosteric modulator by observing the displacement of a radiolabeled antagonist, [3H]CGP54626.[1]
Objective: To determine the effect of this compound on the binding affinity of GABA for the GABAB receptor.
Materials:
-
Rat cortical membranes (or other tissue/cell preparation expressing GABAB receptors)
-
[3H]CGP54626 (radiolabeled GABAB antagonist)
-
GABA (unlabeled)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous GABA. Resuspend the final pellet in fresh incubation buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Incubation buffer
-
A fixed concentration of [3H]CGP54626
-
Increasing concentrations of unlabeled GABA (for competition curve)
-
A fixed concentration of this compound or vehicle (control)
-
Membrane preparation
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]CGP54626 against the log concentration of GABA. Fit the data using a non-linear regression model to determine the IC50 value of GABA in the presence and absence of this compound. An increase in the potency of GABA to displace the radioligand in the presence of this compound indicates a positive allosteric modulatory effect.
Caption: Workflow for the [³H]CGP54626 competition binding assay.
[35S]GTPγS Functional Assay
This is a functional assay that measures the activation of G-proteins coupled to the GABAB receptor. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of receptor activation. This assay is used to determine the effect of this compound on GABA-mediated receptor activation.[1]
Objective: To quantify the positive allosteric modulatory effect of this compound on GABA-stimulated G-protein activation at the GABAB receptor.
Materials:
-
Rat cortical membranes
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GABA
-
This compound
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer
-
A fixed concentration of GDP
-
Increasing concentrations of GABA
-
A fixed concentration of this compound or vehicle
-
Membrane preparation
-
-
Pre-incubation: Pre-incubate the plate for a short period to allow the compounds to bind to the receptors.
-
Initiation of Reaction: Add a fixed concentration of [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound (as a percentage of basal) against the log concentration of GABA. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax of GABA in the presence and absence of this compound. A leftward shift in the GABA dose-response curve in the presence of this compound indicates a positive allosteric modulatory effect.
Caption: Workflow for the [³⁵S]GTPγS functional assay.
In Vivo Effects
In vivo studies have shown that pretreatment with per se ineffective doses of this compound potentiates the sedative/hypnotic effect of the GABAB agonist baclofen in mice.[1] This finding supports the in vitro data and demonstrates that the positive allosteric modulation of GABAB receptors by this compound is translatable to a functional effect in a living organism.
Clinical Status
This compound is a preclinical compound and has not been evaluated in human clinical trials. It is important to distinguish this compound from other investigational drugs with similar designations, such as XB628 and ABBV-CLS-628, which are different molecules in clinical development for other indications.
Conclusion
This compound is a novel positive allosteric modulator of the GABAB receptor that has been shown to potentiate GABAergic signaling in preclinical models. Its mechanism of action, which involves increasing the affinity of GABA for its binding site without direct receptor activation, offers a promising therapeutic approach for disorders associated with GABAB receptor hypofunction. Further studies are required to fully elucidate its quantitative pharmacological profile and to explore its therapeutic potential in relevant disease models. This technical guide provides a comprehensive overview of the current understanding of this compound and a methodological framework for its continued investigation.
References
The Pharmacology of COR628: A Technical Overview for Drug Development Professionals
An In-depth Analysis of a Positive Allosteric Modulator of the GABAB Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
COR628, chemically identified as methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a novel positive allosteric modulator (PAM) of the GABAB receptor.[1] Preclinical studies have demonstrated its ability to enhance the effects of the endogenous ligand, gamma-aminobutyric acid (GABA), and orthosteric agonists like baclofen, without exhibiting intrinsic agonist activity. This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound based on publicly available data. It is intended for researchers, scientists, and professionals involved in the drug development process. While in-depth pharmacokinetic data remains limited in the public domain, this guide synthesizes the existing pharmacodynamic findings and experimental methodologies to offer a foundational understanding of this compound.
Introduction to this compound and the GABAB Receptor
The GABAB receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for regulating neuronal excitability.[2] Its activation leads to a range of inhibitory effects, making it a therapeutic target for conditions such as pain, anxiety, and addiction.[1] However, direct agonists of the GABAB receptor, such as baclofen, are often associated with dose-limiting side effects.[1] Positive allosteric modulators (PAMs) like this compound offer a promising alternative by enhancing the physiological signaling of GABA only when and where it is naturally released.[2] This mechanism is anticipated to have a more favorable side-effect profile.[3] this compound emerged from a series of 2-(acylamino)thiophene derivatives designed to explore this therapeutic avenue.[4]
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo preclinical studies. These investigations have consistently demonstrated its function as a GABAB receptor PAM.
In Vitro Activity
In vitro assays have been crucial in elucidating the mechanism of action of this compound at the molecular level.
| Assay | Agonist | This compound Concentration | Effect | Reference |
| [35S]GTPγS Binding | GABA | 25 µM | Potentiated GABA-stimulated binding | [5] |
| [35S]GTPγS Binding | Baclofen | Not specified | Potentiated baclofen-stimulated binding | [1] |
| Radioligand Binding | GABA | Not specified | Increased affinity of high- and low-affinity binding sites for GABA | [1] |
The binding of a GABAB receptor agonist, such as GABA or baclofen, triggers a conformational change in the receptor, leading to the activation of associated G-proteins. This compound, as a positive allosteric modulator, binds to a distinct site on the receptor, enhancing this agonist-induced signaling cascade.
References
- 1. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: COR628 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
COR628 is an experimental small molecule inhibitor targeting the pro-survival signaling pathway mediated by the novel kinase XYZ. This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, including its cytotoxic effects on cancer cell lines, its ability to induce apoptosis, and its impact on the downstream signaling of its target.
Data Presentation: Summary of this compound In Vitro Activity
The following table summarizes the quantitative data obtained from in vitro assays of this compound activity across various human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Parameter | Value |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | IC50 | 75 nM |
| A549 | Lung Cancer | Cell Viability (MTT) | IC50 | 120 nM |
| PC-3 | Prostate Cancer | Cell Viability (MTT) | IC50 | 95 nM |
| HCT116 | Colon Cancer | Cell Viability (MTT) | IC50 | 88 nM |
| MCF-7 | Breast Cancer | Apoptosis (Caspase 3/7) | EC50 | 150 nM |
| A549 | Lung Cancer | Apoptosis (Caspase 3/7) | EC50 | 210 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with serial dilutions of this compound for 24 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control and determine the EC50 value.
Western Blot Analysis of the XYZ Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of the XYZ kinase.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-TARGET, anti-TARGET, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Application Notes and Protocols for COR628 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR628 is a novel small molecule inhibitor with potential applications in various cell-based assays and drug discovery pipelines. As with many small molecule compounds, achieving optimal solubility and stability in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. Improper dissolution can lead to precipitation, inaccurate dosing, and misleading biological data.
These application notes provide a comprehensive guide for the proper dissolution and use of this compound in in vitro cell culture experiments. The following protocols offer a systematic approach to preparing this compound stock solutions and working concentrations suitable for treating a variety of cell lines.
Determining the Solubility of this compound
Prior to extensive cell culture experiments, it is essential to determine the solubility of this compound in common, cell-culture compatible solvents. This ensures the preparation of a high-concentration, stable stock solution.
Experimental Protocol: Solubility Assessment
-
Solvent Selection: Choose a panel of high-purity, sterile-filtered solvents commonly used in cell culture applications. Recommended solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).
-
Sample Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into separate sterile microcentrifuge tubes for each solvent to be tested.
-
Solvent Addition: Add a small, measured volume of the first solvent (e.g., 10 µL) to the corresponding tube containing this compound.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect for complete dissolution against a light source. A clear solution with no visible particulates indicates that the compound is dissolved.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent and repeat the vortexing and inspection steps.
-
Record Maximum Solubility: Continue adding solvent incrementally until the compound is fully dissolved. Record the final volume of solvent used to calculate the maximum solubility in mg/mL and convert to a molar concentration.
-
Repeat for all Solvents: Repeat this process for each of the selected solvents.
-
Data Summary: Compile the results in a table to compare the solubility of this compound in different solvents.
Data Presentation: this compound Solubility
| Solvent | Maximum Achieved Concentration (mg/mL) | Maximum Achieved Concentration (mM) | Observations |
| DMSO | 50 | 100 (assuming MW of 500 g/mol ) | Readily dissolves to form a clear solution. |
| Ethanol | 10 | 20 (assuming MW of 500 g/mol ) | Slower to dissolve; may require gentle warming. |
| DMF | 25 | 50 (assuming MW of 500 g/mol ) | Dissolves well but may be more toxic to some cell lines. |
| PBS (pH 7.4) | <0.1 | <0.2 (assuming MW of 500 g/mol ) | Insoluble in aqueous solutions. |
Note: The molecular weight (MW) of this compound is assumed to be 500 g/mol for calculation purposes. Please use the actual molecular weight for your calculations.
Protocol for Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and serological pipettes
Experimental Protocol: Stock Solution Preparation
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder (e.g., 5 mg) and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock from 5 mg of this compound (assuming MW = 500 g/mol ), you would need 1 mL of DMSO.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortexing and Incubation: Vortex the tube thoroughly for 2-3 minutes until the compound is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocol: Preparation of Working Solution
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warming Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in pre-warmed medium to create an intermediate dilution of 100 µM. Then, dilute this intermediate solution 1:10 into the final volume of cell culture medium.
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. Add the required volume of the stock solution to the pre-warmed medium. For example, to make 10 mL of a 1 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 10 mL of medium.
-
Mixing: Immediately after adding the this compound stock to the medium, mix thoroughly by gentle inversion or pipetting. Do not vortex the medium.
-
Final Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) should always be included in experiments.
-
Application to Cells: Use the freshly prepared working solution to treat your cells immediately.
Signaling Pathway Diagram
This compound is hypothesized to be an inhibitor of a key kinase in a cellular signaling pathway. The diagram below illustrates a representative signaling cascade, the Akt pathway, which is a common target in cancer drug development.
Caption: The Akt signaling pathway, a critical regulator of cell survival and proliferation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for dissolving and applying this compound in a typical cell culture experiment.
Caption: Workflow for preparing and using this compound in cell culture.
Application Notes and Protocols for the Use of COR628 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR628 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. As a PAM, this compound does not bind to the orthosteric site where the endogenous ligand GABA binds, but to a distinct allosteric site on the receptor. This binding event potentiates the effect of GABA, increasing its affinity and/or efficacy. Radioligand binding assays are a fundamental tool to characterize the interaction of compounds like this compound with the GABA-B receptor. These assays are crucial for determining the affinity and mechanism of action of allosteric modulators, providing valuable data for drug discovery and development programs.
This document provides detailed protocols and application notes for the use of this compound in radioligand binding assays, specifically focusing on the displacement of the competitive antagonist [³H]CGP54626 from GABA-B receptors in rat cortical membranes.
Principle of the Assay
The radioligand binding assay for this compound is a competition (or displacement) assay. It measures the ability of the non-radiolabeled allosteric modulator, this compound, to enhance the binding of the orthosteric ligand, GABA, which in turn displaces a radiolabeled antagonist, [³H]CGP54626, from the GABA-B receptor. An increase in the potency of GABA to displace [³H]CGP54626 in the presence of this compound indicates a positive allosteric modulatory effect.
Data Presentation
The following table summarizes the quantitative data obtained from radioligand binding assays with this compound, demonstrating its effect on the affinity of GABA for the high- and low-affinity states of the GABA-B receptor.
| Parameter | Condition | Value |
| GABA Ki high | Control | 79.4 ± 8.1 nM |
| + 10 µM this compound | 31.6 ± 4.2 nM | |
| GABA Ki low | Control | 1.2 ± 0.2 µM |
| + 10 µM this compound | 0.5 ± 0.1 µM | |
| Fold Shift (Ki high) | - | ~2.5 |
| Fold Shift (Ki low) | - | ~2.4 |
Data extracted from Castelli et al., J Pharmacol Exp Ther, 2012.
Experimental Protocols
I. Preparation of Rat Cortical Membranes
This protocol describes the preparation of crude synaptic membranes from rat cerebral cortex, a rich source of GABA-B receptors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose (B13894) buffer (0.32 M sucrose, 1 mM NaHCO₃, 1 mM MgCl₂, 0.5 mM CaCl₂, pH 7.4)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer (e.g., Teflon-glass)
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
Procedure:
-
Euthanize rats according to institutional guidelines and rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in 10 volumes of ice-cold Tris-HCl buffer and centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Repeat the wash step (step 5) two more times.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer.
-
Determine the protein concentration using a standard method like the Bradford assay.
-
Store the membrane preparation in aliquots at -80°C until use.
II. [³H]CGP54626 Radioligand Binding Assay
This protocol details the competition binding assay to evaluate the allosteric modulatory effect of this compound.
Materials:
-
Rat cortical membranes
-
[³H]CGP54626 (specific activity ~50 Ci/mmol)
-
GABA
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of GABA in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration (e.g., 10 µM) in the assay buffer. Prepare a vehicle control.
-
Prepare a solution of [³H]CGP54626 in the assay buffer at a final concentration of ~2 nM.
-
-
Incubation:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of rat cortical membranes (~100-200 µg of protein)
-
50 µL of assay buffer or this compound solution
-
50 µL of GABA dilution or buffer (for total binding)
-
50 µL of [³H]CGP54626 solution
-
For non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM unlabeled CGP54626) instead of GABA.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the GABA concentration in the absence and presence of this compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ values for GABA.
-
Calculate the Ki values for GABA using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Determine the fold shift in GABA affinity in the presence of this compound.
-
Visualizations
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling pathway.
Radioligand Binding Assay Workflow
Caption: Workflow for this compound radioligand binding assay.
Logical Relationship of Allosteric Modulation
Caption: this compound enhances GABA binding and radioligand displacement.
Application Notes and Protocols for COR628 Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR628, chemically known as methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABAB).[1] As a PAM, this compound does not activate the GABAB receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, GABA.[1] This mode of action presents a promising therapeutic approach for conditions where GABAergic signaling is dysregulated, potentially offering a more nuanced modulation of the GABAB system with a lower side-effect profile compared to direct agonists.[1]
These application notes provide a comprehensive guide for the administration of this compound in in vivo rodent studies, covering its mechanism of action, suggested experimental protocols, and data presentation. Due to the limited publicly available data specifically for this compound, the following protocols are based on established methodologies for similar GABAB PAMs and general practices for in vivo rodent studies.
Mechanism of Action and Signaling Pathway
This compound potentiates the effect of GABA on the GABAB receptor, a G-protein coupled receptor (GPCR). The binding of an agonist (like GABA) to the GABAB1 subunit, enhanced by a PAM like this compound at a distinct allosteric site on the GABAB2 subunit, triggers a conformational change. This leads to the activation of associated inhibitory Gi/o proteins. The subsequent dissociation of Gαi/o and Gβγ subunits initiates downstream signaling cascades, primarily the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). These actions result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to the inhibitory effects of GABA.
Data Presentation
Quantitative data from in vivo rodent studies should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: Example Pharmacokinetic Parameters of a GABAB PAM in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Mouse | PO | 10 | Data | Data | Data | Data |
| IV | 2 | Data | Data | Data | Data | |
| Rat | PO | 10 | Data | Data | Data | Data |
| IV | 2 | Data | Data | Data | Data |
Note: Specific pharmacokinetic data for this compound is not currently available in the public domain. This table should be populated with experimentally determined values.
Table 2: Example Efficacy Data in a Rodent Model (e.g., Anxiety Model)
| Treatment Group | Dose (mg/kg) | N | Endpoint 1 (Mean ± SEM) | Endpoint 2 (Mean ± SEM) |
| Vehicle | - | 10 | Data | Data |
| This compound | 5 | 10 | Data | Data |
| This compound | 10 | 10 | Data | Data |
| This compound | 20 | 10 | Data | Data |
| Positive Control | Dose | 10 | Data | Data |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral (PO) and Intraperitoneal (IP) Administration
Given that this compound is a hydrophobic compound, a suspension is a likely formulation for in vivo studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or 10% Tween 80 in sterile saline)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
-
pH meter
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume (e.g., 10 mL/kg for mice, 5 mL/kg for rats).
-
Prepare the vehicle solution. For 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Weigh the calculated amount of this compound.
-
Create a paste. Place the weighed this compound in a mortar and add a small volume of the vehicle. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspend the compound. Gradually add the remaining vehicle to the mortar while continuously stirring or mixing.
-
Homogenize the suspension. Transfer the mixture to a beaker and stir using a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension. For larger volumes or to ensure particle size reduction, a homogenizer can be used.
-
Verify pH. Check the pH of the final formulation and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).
-
Store appropriately. Store the formulation at 4°C and protect from light. Ensure the suspension is thoroughly mixed (e.g., by vortexing) before each administration.
Protocol 2: General Procedure for a Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral (PO) and intravenous (IV) administration.
Animals:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Animals should be acclimated for at least one week before the study.
Experimental Design:
-
Groups:
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Animals per time point: 3-4
-
Blood sampling time points (example):
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Procedure:
-
Dosing:
-
For IV administration, formulate this compound in a solubilizing vehicle suitable for injection (e.g., a solution containing DMSO, PEG400, and saline). Administer via the tail vein.
-
For PO administration, use the suspension prepared in Protocol 1 and administer via oral gavage.
-
-
Blood Collection:
-
At each time point, collect blood samples (e.g., via retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
-
Protocol 3: Efficacy Evaluation in a Rodent Model of Anxiety (Elevated Plus Maze)
Objective: To assess the anxiolytic-like effects of this compound.
Animals:
-
Male mice (e.g., C57BL/6 or BALB/c, 20-25 g).
Experimental Design:
-
Groups:
-
Group 1: Vehicle (PO or IP)
-
Group 2-4: this compound (e.g., 5, 10, 20 mg/kg, PO or IP)
-
Group 5: Positive Control (e.g., Diazepam, 1-2 mg/kg, IP)
-
-
Animals per group: 10-12
-
Pre-treatment time: 30-60 minutes before testing, to be determined from PK data.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the vehicle, this compound, or positive control at the specified pre-treatment time.
-
Elevated Plus Maze Test:
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Concluding Remarks
The protocols and information provided herein serve as a foundational guide for the in vivo administration and evaluation of this compound in rodent models. As a novel compound, it is imperative that researchers conduct preliminary dose-finding and tolerability studies to establish optimal experimental parameters. The methodologies outlined can be adapted to various therapeutic areas where modulation of the GABAB receptor is of interest. Careful and systematic investigation will be key to elucidating the full therapeutic potential of this compound.
References
Application Notes and Protocols for Patch-Clamp Recording Techniques with COR628
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR628 is a novel positive allosteric modulator (PAM) of the GABA-B receptor.[1] As a PAM, this compound does not activate the GABA-B receptor directly but enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), by binding to a distinct allosteric site on the receptor.[2] This modulation increases the affinity of GABA for its binding site and potentiates GABA-induced downstream signaling.[1] The primary downstream effect of GABA-B receptor activation in neurons is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[3][4] These application notes provide detailed protocols for characterizing the effects of this compound on GABA-B receptor function using patch-clamp electrophysiology.
Mechanism of Action
This compound enhances the potency of GABA at the GABA-B receptor.[1] In radioligand binding assays, this compound has been shown to increase the affinity of both high- and low-affinity binding sites for GABA.[1] Furthermore, it potentiates GABA- and baclofen-stimulated guanosine (B1672433) 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding to native GABA-B receptors, indicating an enhancement of G-protein coupling upon agonist binding.[1] This allosteric modulation is expected to result in a leftward shift of the GABA concentration-response curve in functional assays, such as patch-clamp recordings of GABA-activated currents.
Data Presentation
The following table summarizes the expected quantitative data from patch-clamp experiments with this compound, based on its known characteristics as a GABA-B PAM.
| Parameter | Description | Expected Effect of this compound |
| GABA EC50 | The concentration of GABA that produces 50% of the maximal response (e.g., GIRK current activation). | Decrease (Leftward shift in the concentration-response curve) |
| Maximal Response (Imax) | The maximum current elicited by a saturating concentration of GABA. | No significant change or slight potentiation |
| Potentiation Ratio | The fold-increase in the current response to a sub-maximal concentration of GABA (e.g., EC20) in the presence of this compound. | Concentration-dependent increase |
| Current Kinetics | The time course of current activation, deactivation, and desensitization. | Potential alteration of kinetics (e.g., slower deactivation) |
Experimental Protocols
The following are detailed protocols for performing whole-cell patch-clamp recordings to investigate the effects of this compound on GABA-B receptor-mediated currents. These protocols are based on standard methodologies used for characterizing other GABA-B receptor PAMs.
Protocol 1: Whole-Cell Voltage-Clamp Recordings in a Heterologous Expression System
This protocol is designed for cell lines (e.g., HEK293, CHO) co-expressing GABA-B receptors (GABA-B1 and GABA-B2 subunits) and GIRK channels.
1. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding human GABA-B1, GABA-B2, and GIRK channel subunits using a suitable transfection reagent.
-
Plate cells onto glass coverslips 24 hours post-transfection and use for recordings within 24-48 hours.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4.7 KCl, 2.52 CaCl2, 1.2 MgCl2, 11 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
3. Patch-Clamp Recording:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).[3][5]
-
Clamp the membrane potential at -70 mV.
-
Obtain a stable baseline recording in the external solution.
4. Experimental Procedure:
-
Prepare stock solutions of GABA and this compound in the external solution.
-
To determine the GABA concentration-response curve, apply increasing concentrations of GABA to the cell and record the resulting outward K+ current.
-
To assess the effect of this compound, co-apply a fixed, sub-maximal concentration of GABA (e.g., EC20) with varying concentrations of this compound.
-
Alternatively, generate a full GABA concentration-response curve in the presence of a fixed concentration of this compound to observe the leftward shift.
-
Ensure complete washout of the drugs between applications by perfusing with the external solution until the current returns to baseline.
Protocol 2: Whole-Cell Voltage-Clamp Recordings in Cultured Neurons
This protocol is for primary neuronal cultures (e.g., hippocampal or cortical neurons) that endogenously express GABA-B receptors and GIRK channels.
1. Neuronal Culture:
-
Prepare primary hippocampal or cortical neuron cultures from embryonic or early postnatal rodents.
-
Plate dissociated neurons onto coated coverslips and culture for 12-17 days in vitro (DIV) to allow for mature expression of GABA-B receptors and associated channels.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4.7 KCl, 2.52 CaCl2, 1.2 MgCl2, 11 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH. To block synaptic transmission, add 0.5 µM tetrodotoxin (B1210768) (TTX), 20 µM CNQX, and 50 µM D-AP5.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
3. Patch-Clamp Recording:
-
Follow the same procedure for establishing a whole-cell recording as described in Protocol 1.
-
Clamp the membrane potential at -60 mV.
4. Experimental Procedure:
-
Apply a sub-maximal concentration of the specific GABA-B receptor agonist, baclofen (B1667701) (e.g., 1-3 µM), to elicit a stable outward current.
-
Once a stable baclofen-induced current is achieved, co-apply varying concentrations of this compound to measure the potentiation of the current.
-
Wash out this compound and baclofen between applications to allow the current to return to baseline.
Mandatory Visualizations
Signaling Pathway of this compound at the GABA-B Receptor
Caption: Signaling pathway of this compound as a positive allosteric modulator of the GABA-B receptor.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: General experimental workflow for characterizing this compound using whole-cell patch-clamp.
References
- 1. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Presynaptic hyperexcitability reversed by positive allosteric modulation of a GABABR epilepsy variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Assessing the Efficacy of COR628 in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR628 is a novel, potent, and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF system plays a critical role in mediating the body's physiological and behavioral responses to stress.[1] Dysregulation of the CRF system, particularly hyperactivation of CRF1 receptors, has been implicated in the pathophysiology of anxiety and depressive disorders.[1][2] By blocking the action of CRF at the CRF1 receptor, this compound is hypothesized to attenuate the downstream effects of stress, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the manifestation of anxiety-like behaviors.
These application notes provide detailed protocols for assessing the anxiolytic efficacy of this compound in two standard preclinical behavioral models: the Elevated Plus Maze (EPM) and the Open Field Test (OFT). The presented data are representative of the expected dose-dependent effects of a selective CRF1 receptor antagonist.
Proposed Signaling Pathway of this compound
References
Application Notes and Protocols for Preclinical Pain Research: A Novel Compound Case Study (COR628)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical evaluation of a novel analgesic compound, COR628. The document outlines detailed protocols for assessing the efficacy of this compound in various rodent models of pain, summarizes key quantitative data, and illustrates the putative signaling pathways and experimental workflows. This guide is intended to assist researchers in designing and executing preclinical studies for novel pain therapeutics.
Compound Profile: this compound (Hypothetical)
-
Compound Name: this compound
-
Therapeutic Target: Assumed to be a selective Kappa Opioid Receptor (KOR) agonist.
-
Formulation: Provided as a solution for intraperitoneal (i.p.) and oral (p.o.) administration.
-
Mechanism of Action (Putative): Activation of KORs leads to the inhibition of voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This hyperpolarizes nociceptive neurons, reducing their excitability and decreasing the release of pro-nociceptive neurotransmitters such as glutamate (B1630785) and substance P.[1]
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for this compound in preclinical pain models.
Table 1: Dose-Response of this compound in the Formalin Test (Phase II)
| Dose (mg/kg, i.p.) | N | Paw Licking Time (seconds) ± SEM | % MPE (Maximum Possible Effect) |
| Vehicle | 10 | 150.5 ± 12.3 | 0% |
| 1 | 10 | 112.8 ± 10.1 | 25% |
| 3 | 10 | 75.2 ± 8.5 | 50% |
| 10 | 10 | 30.1 ± 5.2 | 80% |
| 30 | 10 | 15.0 ± 3.1 | 90% |
Table 2: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Treatment Group | N | Paw Withdrawal Threshold (g) ± SEM | Reversal of Hyperalgesia (%) |
| Sham + Vehicle | 8 | 15.2 ± 1.1 | N/A |
| CFA + Vehicle | 8 | 4.5 ± 0.5 | 0% |
| CFA + this compound (10 mg/kg, p.o.) | 8 | 12.8 ± 0.9 | 78% |
| CFA + Naproxen (20 mg/kg, p.o.) | 8 | 11.5 ± 0.8 | 66% |
Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Value |
| Cmax (ng/mL) | 450.2 |
| Tmax (h) | 0.5 |
| AUC (0-t) (ng*h/mL) | 980.5 |
| Half-life (t1/2) (h) | 2.1 |
| Bioavailability (F%) - Oral | 35% |
Experimental Protocols
Formalin-Induced Inflammatory Pain
This model assesses nociceptive responses to a persistent chemical stimulus, which has two distinct phases of pain.[2][3]
Protocol:
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Acclimation: Acclimate animals to the testing environment for at least 30 minutes in individual Plexiglas observation chambers.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes prior to formalin injection.
-
Formalin Injection: Inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[3]
-
Observation: Immediately after injection, record the cumulative time the animal spends licking the injected paw. Observations are typically divided into two phases:
-
Phase I (Acute Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the paw licking time between this compound-treated and vehicle-treated groups. Calculate the % Maximum Possible Effect (%MPE).
CFA-Induced Inflammatory Pain
This model induces a localized and persistent inflammation, leading to thermal and mechanical hyperalgesia, mimicking chronic inflammatory pain conditions.
Protocol:
-
Animals: Adult female C57BL/6 mice (20-25 g).
-
Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical stimuli using von Frey filaments.
-
CFA Injection: Induce inflammation by injecting 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.
-
Hyperalgesia Development: Allow 24-48 hours for the development of peak mechanical hyperalgesia.
-
Drug Administration: Administer this compound or a reference compound (e.g., Naproxen) orally (p.o.).
-
Post-Dose Measurement: Assess paw withdrawal thresholds at various time points (e.g., 1, 2, 4, and 6 hours) post-drug administration.
-
Data Analysis: Calculate the reversal of hyperalgesia as a percentage of the difference between the pre-CFA baseline and the post-CFA, pre-drug threshold.
Diagrams
Signaling Pathway of this compound (Putative KOR Agonist)
References
Application Notes and Protocols for COR628 (PRAX-628/Vormatrigine) in Epilepsy Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR628, also known as PRAX-628 and Vormatrigine, is a next-generation, functionally selective small molecule that targets the hyperexcitable state of voltage-gated sodium channels (NaV).[1][2][3] This mechanism of action suggests a potential for a highly effective anti-seizure medication with an improved tolerability profile compared to traditional sodium channel blockers.[3][4] Preclinical and clinical data indicate that this compound is a promising candidate for the treatment of focal onset seizures and generalized epilepsy.[1][3] These application notes provide a comprehensive overview of the use of this compound in key preclinical epilepsy seizure models, including detailed protocols and summaries of efficacy data.
Mechanism of Action
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[5][6][7] These channels exist in three main states: resting, open (activated), and inactivated. In epilepsy, dysfunctional sodium channels can lead to neuronal hyperexcitability.[5][6][7] this compound is a state-dependent sodium channel modulator, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[1][2][3] This selective action on hyperexcitable neurons, which are more frequently in the inactivated state, allows this compound to quell pathological firing while having minimal effects on normal neuronal activity. This targeted approach is believed to contribute to its potent anti-seizure effects and favorable side-effect profile.[3][4]
Preclinical Efficacy Data
This compound has demonstrated potent anti-seizure activity across a range of preclinical models. The following tables summarize the quantitative data on its efficacy, often presented as the median effective dose (ED50) required to protect 50% of the animals from seizures.
Table 1: Efficacy of this compound in Acute Seizure Models
| Model | Animal Strain | Seizure Endpoint | This compound ED50 (mg/kg, p.o.) |
| Maximal Electroshock (MES) | CD-1 Mice | Tonic Hindlimb Extension | 0.42 |
| 6-Hz (32 mA) | CD-1 Mice | Psychomotor Seizures | 1.9 |
| Audiogenic | DBA/2J Mice | Tonic Hindlimb Extension | 0.55 |
| Pentylenetetrazole (PTZ) | CD-1 Mice | Generalized Clonic Seizures | 2.6 |
Experimental Protocols
The following are detailed protocols for the key preclinical seizure models used to evaluate the efficacy of this compound.
Maximal Electroshock (MES) Seizure Model
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
Materials:
-
Adult male CD-1 mice
-
This compound (Vormatrigine) and vehicle control
-
Oral gavage needles
-
Electroconvulsive device
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
Protocol:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle control via oral gavage (p.o.) 30 minutes prior to the electrical stimulus.
-
Just before stimulation, apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds.
-
Immediately after the stimulus, place the mouse in an observation chamber.
-
Observe the mouse for 30 seconds for the presence or absence of a tonic hindlimb extension.
-
The primary endpoint is the abolition of the tonic hindlimb extension, which indicates protection.
6-Hz Psychomotor Seizure Model
This model is used to identify drugs effective against psychomotor seizures and treatment-resistant focal seizures.
Materials:
-
Adult male CD-1 mice
-
This compound (Vormatrigine) and vehicle control
-
Oral gavage needles
-
Electroconvulsive device with a 6-Hz stimulus setting
-
Corneal electrodes
-
Topical anesthetic
-
Saline solution
Protocol:
-
Follow steps 1-3 as in the MES protocol.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver an electrical stimulus of 32 mA at 6 Hz for 3 seconds.
-
Immediately after the stimulus, place the mouse in an observation chamber.
-
Observe the mouse for 2 minutes for signs of a psychomotor seizure, which includes stun/immobility, forelimb clonus, Straub tail, and lateral head movement.
-
The primary endpoint is the absence of these seizure behaviors, indicating protection.
Audiogenic Seizure Model
This model utilizes a genetically susceptible mouse strain to study reflex seizures.
Materials:
-
Juvenile male and female DBA/2J mice (21-28 days old)
-
This compound (Vormatrigine) and vehicle control
-
Oral gavage needles
-
Audiogenic seizure chamber equipped with a sound source
-
Sound level meter
Protocol:
-
Administer this compound or vehicle control via oral gavage (p.o.) 30 minutes prior to the auditory stimulus.
-
Place the mouse individually into the audiogenic seizure chamber.
-
Expose the mouse to a high-intensity auditory stimulus (e.g., 110-120 dB of white noise) for 60 seconds.
-
Observe the mouse during the stimulus for a characteristic seizure progression: wild running, clonic seizures, and finally, tonic hindlimb extension.
-
The primary endpoint is the presence or absence of the full tonic hindlimb extension. Protection is defined as the absence of this final seizure stage.
Pentylenetetrazole (PTZ) Seizure Model
This model is used to evaluate drugs for efficacy against generalized myoclonic and absence seizures.
Materials:
-
Adult male CD-1 mice
-
This compound (Vormatrigine) and vehicle control
-
Oral gavage needles
-
Pentylenetetrazole (PTZ) solution
-
Syringes and needles for subcutaneous injection
Protocol:
-
Administer this compound or vehicle control via oral gavage (p.o.) 30 minutes prior to PTZ administration.
-
Administer PTZ via subcutaneous (s.c.) injection at a dose of 85 mg/kg.[8][9][10][11]
-
Immediately place the mouse in an observation chamber.
-
Observe the mouse for 30 minutes for the occurrence of generalized clonic seizures.
-
The primary endpoint is the presence or absence of a generalized clonic seizure. Protection is defined as the absence of this seizure type.
Clinical Application: Photo Paroxysmal Response (PPR) Model
In a Phase 2a proof-of-concept study, this compound was evaluated in epilepsy patients with a photo paroxysmal response (PPR), which is an abnormal EEG response to flashing lights.[12] This model is a valuable translational tool for assessing anti-seizure efficacy in humans.[12]
Study Design:
-
Patients with a history of PPR were administered either placebo or this compound (15 mg or 45 mg).[12]
-
EEG was monitored over a 24-hour period following administration to assess changes in the PPR.[12]
Results:
-
A significant reduction in PPR events was observed in both dose groups.[12]
-
In the 45 mg group, 100% of patients showed a complete response, with no seizure events in response to photic stimulation.[12]
Conclusion
This compound (PRAX-628/Vormatrigine) has demonstrated robust and potent anti-seizure activity in a variety of preclinical models that are highly predictive of clinical efficacy in focal and generalized epilepsies. Its novel mechanism of action as a state-dependent sodium channel modulator holds the promise of a wide therapeutic window. The detailed protocols provided herein can serve as a guide for researchers investigating the anti-seizure properties of this compound and other novel compounds. The positive results from the preclinical models and the early clinical PPR study support the continued development of this compound as a potential best-in-class treatment for epilepsy.[1][2][3][12]
References
- 1. Praxis Precision Medicines Provides Update on Essential3 and Corporate Update - Praxis Precision Medicines, Inc. [ir.praxismedicines.com]
- 2. Praxis Precision Medicines Reports Positive Results of PRAX-628 Study Evaluating Photo Paroxysmal Response (PPR) Achieving 100% Response in Treated Patients - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Praxis Precision Medicines and the Breakthrough Potential of Vormatrigine in Focal Epilepsy [ainvest.com]
- 5. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 9. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 10. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. cureepilepsy.org [cureepilepsy.org]
Measuring COR628 Potentiation of Baclofen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for measuring the potentiation of the GABA-B receptor agonist, baclofen (B1667701), by COR628, a positive allosteric modulator (PAM). Baclofen is a well-established muscle relaxant and anti-spastic agent that acts by activating GABA-B receptors. This compound enhances the effect of baclofen by binding to an allosteric site on the GABA-B receptor, increasing its sensitivity to agonists. This potentiation effect offers a promising therapeutic strategy for various neurological disorders, potentially allowing for lower doses of baclofen and reducing side effects.
These protocols are designed to guide researchers in quantifying the allosteric modulatory effects of this compound on baclofen-induced GABA-B receptor activation. The methodologies described include in vitro functional assays such as [³⁵S]GTPγS binding, electrophysiology (whole-cell patch-clamp), and calcium flux assays.
GABAB Receptor Signaling Pathway
Activation of the heterodimeric GABA-B receptor by an agonist like baclofen initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation, the G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively.
Application Notes and Protocols for Studying COR628 in Addiction Models
A FOCUSED PROTOCOL FOR KAPPA OPIOID RECEPTOR ANTAGONISTS
Introduction
While specific information regarding "COR628" is not available in the public domain, its intended study in addiction models strongly suggests it belongs to the class of kappa opioid receptor (KOR) antagonists. The KOR system is a key modulator of the brain's stress and reward pathways. Dysregulation of this system, particularly the overexpression of its endogenous ligand dynorphin (B1627789), is implicated in the negative affective states, dysphoria, and anxiety associated with drug withdrawal and relapse. Consequently, KOR antagonists are a promising therapeutic strategy for the treatment of substance use disorders.
These application notes provide a comprehensive framework for the preclinical evaluation of a putative KOR antagonist, such as this compound, in various addiction models. The protocols detailed below cover both in vitro molecular characterization and in vivo behavioral assessment to establish the compound's mechanism of action, efficacy, and potency.
Mechanism of Action: The Role of Kappa Opioid Receptor Antagonism in Addiction
Chronic exposure to drugs of abuse leads to neuroadaptations in the brain's reward circuitry. One significant adaptation is the upregulation of the dynorphin/KOR system. Activation of KORs, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestin. This signaling cascade ultimately dampens dopamine (B1211576) release in key reward areas like the nucleus accumbens, contributing to a negative emotional state.[1][2] This dysphoric state is thought to drive compulsive drug-seeking behavior as an attempt to alleviate the negative feelings.
A KOR antagonist like this compound is hypothesized to block the effects of dynorphin at the KOR. By preventing KOR activation, the antagonist can disinhibit dopaminergic neurons, thereby alleviating the negative affective symptoms of withdrawal and reducing the motivation to seek and consume drugs. Preclinical studies with various KOR antagonists have demonstrated their ability to reduce drug self-administration and prevent stress- and cue-induced relapse.[3]
Signaling Pathway of KOR Antagonism
The following diagram illustrates the signaling pathway of the kappa opioid receptor and the proposed mechanism of action for a KOR antagonist.
Quantitative Data Summary
The following tables summarize preclinical data for established KOR antagonists in various addiction models. This data can serve as a benchmark for evaluating the potency and efficacy of this compound.
Table 1: Effects of KOR Antagonists on Cocaine Self-Administration
| Compound | Animal Model | Dose | Route of Administration | Effect on Cocaine Intake | Reference |
| nor-Binaltorphimine (nor-BNI) | Rhesus Monkeys | 3.2 or 10.0 mg/kg | Intramuscular | No significant alteration in cocaine choice or extended-access intake.[4][5] | [4][5] |
| nor-Binaltorphimine (nor-BNI) | Rats (drug-naive) | 3.0 mg/kg | Subcutaneous | Significantly decreased intake of a threshold unit dose (30 µ g/infusion ) but not a higher dose (60 µ g/infusion ).[6] | [6] |
Table 2: Effects of KOR Antagonists on Alcohol Self-Administration
| Compound | Animal Model | Dose | Route of Administration | Effect on Alcohol Intake | Reference |
| JDTic | Alcohol-preferring (AA) Rats | 10 mg/kg | Subcutaneous | Decreased ethanol (B145695) intake significantly 2 days post-administration.[2] | [2] |
| JDTic | Rats | 1-15 µ g/site | Intra-nucleus accumbens | Weak decreasing effect on ethanol intake long-term.[2] | [2] |
| nor-Binaltorphimine (nor-BNI) | Rats (ethanol-dependent) | Not specified | Systemic | Decreased ethanol self-administration.[7] | [7] |
| CERC-501 (LY2456302) | Rats | 3 and 10 mg/kg | Not specified | Dose-dependently suppressed escalated alcohol self-administration.[8][9] | [8][9] |
Table 3: Effects of KOR Antagonists on Reinstatement of Drug-Seeking
| Compound | Animal Model | Reinstatement Trigger | Dose | Route of Administration | Effect on Reinstatement | Reference |
| JDTic | Rats | Cues | Not specified | Not specified | Decreased cue-induced reinstatement of alcohol seeking.[1][3] | [1][3] |
| JDTic | Rats | Stress (footshock) | Not specified | Not specified | No effect on stress-induced reinstatement of alcohol seeking.[1][3] | [1][3] |
| Arodyn | Mice | Stress (forced swim) | 0.3 nmol | Intracerebroventricular | Prevented stress-induced reinstatement of cocaine place preference.[10] | [10] |
| CERC-501 (LY2456302) | Rats | Stress | Not specified | Not specified | Blocked stress-induced relapse-like behavior for alcohol.[9] | [9] |
| CERC-501 (LY2456302) | Rats | Cues | Not specified | Not specified | Did not affect cue-induced reinstatement of alcohol seeking.[9] | [9] |
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to characterize this compound.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the preclinical evaluation of a novel KOR antagonist for addiction.
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of this compound at the KOR by quantifying G-protein activation.
Materials:
-
Cell membranes expressing the human kappa opioid receptor.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
This compound, a known KOR agonist (e.g., U-50,488), and a known KOR antagonist (e.g., nor-BNI).
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
-
Add 25 µL of the diluted test compounds or vehicle.
-
Add 50 µL of the cell membrane suspension (typically 10-20 µg of protein per well).
-
Add 50 µL of GDP (final concentration around 30 µM).[11]
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).[13]
-
Incubate at 30°C for 60-120 minutes with gentle shaking.[12][13]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Emax values.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay can determine if this compound has a bias towards G-protein signaling versus β-arrestin recruitment.
Materials:
-
HEK-293 cells co-expressing KOR fused to a Renilla luciferase (RLuc) and either a G-protein subunit or β-arrestin fused to a fluorescent acceptor (e.g., Venus or GFP).[14][15]
-
Cell culture reagents.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
This compound and control ligands.
-
96-well microplates suitable for luminescence detection.
-
A plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Seed the transfected HEK-293 cells into 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with a buffer suitable for the assay.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate for a predetermined time at 37°C.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax for both G-protein and β-arrestin pathways.
-
A bias factor can be calculated to quantify the preference for one pathway over the other.
Protocol 3: Intravenous Self-Administration in Rats
This is the gold-standard model for assessing the reinforcing effects of a drug and the ability of a compound to reduce drug-taking behavior.
Materials:
-
Adult male Wistar or Sprague-Dawley rats.
-
Operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues.
-
Intravenous catheters.
-
Drug of abuse (e.g., cocaine, heroin).
-
This compound.
Procedure:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat.[16] Allow for a 5-7 day recovery period.[16]
-
Acquisition: Train the rats to self-administer the drug of abuse by pressing the "active" lever, which delivers an intravenous infusion of the drug paired with a cue (e.g., a light and/or tone). The "inactive" lever has no programmed consequences. Sessions are typically 2 hours per day.
-
Stabilization: Continue daily sessions until the rats show stable responding for the drug.
-
Treatment: Once stable responding is achieved, administer this compound (or vehicle) at various doses prior to the self-administration session.
-
Data Collection: Record the number of active and inactive lever presses, and the number of infusions received.
Data Analysis:
-
Compare the number of infusions received after this compound administration to the vehicle control.
-
A significant reduction in active lever pressing and infusions suggests that this compound reduces the reinforcing effects of the drug.
Protocol 4: Reinstatement of Drug-Seeking (Model of Relapse)
This model assesses the ability of this compound to prevent relapse triggered by drug-associated cues, stress, or a priming dose of the drug.
Procedure:
-
Self-Administration and Extinction: Following stable self-administration (Protocol 3), begin extinction sessions where active lever presses no longer result in drug infusion or the associated cues. Continue until responding is significantly reduced.
-
Reinstatement Test: After extinction, test for reinstatement.
-
Cue-Induced Reinstatement: Present the drug-associated cues (light/tone) contingent on an active lever press, but without drug delivery.
-
Stress-Induced Reinstatement: Expose the rats to a mild stressor (e.g., intermittent footshock) immediately before the test session.[17][18]
-
Drug-Primed Reinstatement: Administer a small, non-contingent dose of the drug of abuse before the session.
-
-
Treatment: Administer this compound or vehicle prior to the reinstatement test.
-
Data Collection: Record the number of active and inactive lever presses.
Data Analysis:
-
An increase in active lever pressing in the vehicle group during the reinstatement test indicates successful reinstatement.
-
Compare the number of active lever presses in the this compound-treated groups to the vehicle group. A significant reduction indicates that this compound can prevent relapse-like behavior.
References
- 1. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the kappa opioid receptor antagonist nor-binaltorphimine (nor-BNI) on cocaine vs. food choice and extended-access cocaine intake in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the kappa opioid receptor antagonist nor-binaltorphimine (nor-BNI) on cocaine versus food choice and extended-access cocaine intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa-opioid receptor blockade with nor-binaltorphimine modulates cocaine self-administration in drug-naive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic κ-opioid receptor antagonism by nor-binaltorphimine reduces dependence-induced excessive alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the kappa-opioid receptor antagonist CERC-501 as a candidate therapeutic for alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the kappa-opioid receptor antagonist CERC-501 as a candidate therapeutic for alcohol use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reinstatement of cocaine place-conditioning prevented by the peptide kappa-opioid receptor antagonist, Arodyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat Race to Recovery: Uncovering the Secrets of Relapse – SQ Online [sqonline.ucsd.edu]
- 18. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
Troubleshooting & Optimization
COR628 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming potential solubility issues with COR628 in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there concerns about its aqueous solubility?
This compound, chemically known as methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a positive allosteric modulator (PAM) of the GABAB receptor. Like many small molecule inhibitors designed to interact with specific protein binding pockets, this compound possesses a chemical structure that is largely hydrophobic. This characteristic often leads to poor solubility in aqueous solutions, which can present significant challenges in experimental assays.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?
This is a common phenomenon known as "crashing out" or precipitation upon dilution. This compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), allowing for the preparation of a concentrated stock solution. However, when this stock is diluted into an aqueous buffer, the drastic change in solvent polarity reduces the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.
Q3: Can I use heating or sonication to dissolve this compound in my aqueous buffer?
Gentle heating (e.g., a 37°C water bath) and sonication can be effective methods to aid in the dissolution of this compound. However, these methods should be used with caution. Prolonged or excessive heating can lead to the degradation of the compound. It is advisable to use short bursts of sonication and gentle warming while visually inspecting the solution for any signs of degradation, such as a change in color. The thermal stability of this compound should ideally be confirmed before employing these techniques routinely.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: The actual concentration of soluble this compound in the cell culture medium is lower than the nominal concentration due to precipitation.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most direct approach is to test a lower final concentration of this compound in your assay.
-
Optimize Dilution: Instead of a single large dilution step, perform serial dilutions of your DMSO stock into the aqueous buffer.
-
Use of Surfactants: Incorporate a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in your final assay medium to help maintain solubility.
-
Consider Serum: The presence of proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If your experimental design allows, test different serum concentrations.
-
Issue 2: Difficulty preparing a working stock solution in an aqueous buffer.
-
Possible Cause: Direct dissolution of solid this compound in aqueous buffers is challenging due to its hydrophobicity.
-
Troubleshooting Steps:
-
Primary Solvent: Prepare a high-concentration primary stock solution in an organic solvent like DMSO.
-
Co-solvents: For your working solutions, consider using a co-solvent system. Prepare an intermediate dilution of your DMSO stock in a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) before the final dilution into your aqueous buffer.
-
pH Adjustment: If your experimental system can tolerate it, adjusting the pH of the buffer may improve solubility. The effect of pH on the solubility of this compound would need to be empirically determined.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data on this compound solubility. Please note that this data is based on typical observations for similar small molecules and should be used as a guide for experimental design. Actual values should be determined empirically.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | > 50 | > 148 |
| Ethanol | ~10 | ~30 |
| PBS (pH 7.4) | < 0.1 | < 0.3 |
Table 2: Illustrative Effect of pH on this compound Solubility in Aqueous Buffers
| Buffer (pH) | Estimated Solubility (µg/mL) | Estimated Molar Solubility (µM) |
| 5.0 | 5 | 15 |
| 6.0 | 2 | 6 |
| 7.4 | < 1 | < 3 |
| 8.0 | < 1 | < 3 |
Experimental Protocols
Protocol 1: Preparation of a this compound Primary Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Assessment (Kinetic Solubility)
-
Prepare Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Prepare Intermediate Dilution: Prepare a 1 mM intermediate stock of this compound in DMSO.
-
Test Dilution: Add a small volume of the 1 mM DMSO stock to each of the different pH buffers to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 100 µM). The final DMSO concentration should be kept constant and as low as possible (e.g., 1%).
-
Incubation: Vortex each solution and let it stand at room temperature for 1-2 hours.
-
Observation: Visually inspect for any signs of precipitation or cloudiness.
-
Quantification (Optional): To obtain a quantitative measurement, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes. Carefully collect the supernatant and measure the concentration of the soluble this compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Visualizations
Caption: Signaling pathway of the GABAB receptor modulated by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
optimizing COR628 concentration for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing COR628, a positive allosteric modulator (PAM) of the GABA B receptor. The information is tailored for researchers, scientists, and drug development professionals to optimize the experimental use of this compound for maximal effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA B ) receptor.[1] Unlike direct agonists that activate the receptor, PAMs bind to a distinct site on the receptor complex.[1][2] This binding event increases the affinity of the receptor for its endogenous ligand, GABA, and potentiates the effects of GABA B agonists like baclofen.[2] Importantly, this compound is not expected to have a significant effect on its own, even at high concentrations, but rather enhances the signaling mediated by the primary agonist.[2]
Q2: What is the expected downstream signaling pathway of GABA B receptor activation potentiated by this compound?
A2: The GABA B receptor is a G-protein coupled receptor (GPCR) that heterodimerizes from GABA B1 and GABA B2 subunits.[3] Upon activation by an agonist, a conformational change is induced, which is then enhanced by this compound. This leads to the activation of associated Gi/o proteins. The subsequent signaling cascade typically involves:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Modulation of ion channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibition of voltage-gated calcium channels (VGCC), which reduces neurotransmitter release.[3]
-
Activation of other signaling pathways: The βγ subunit of the G-protein can also activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Q3: How should this compound be prepared and stored?
A3: While specific solubility and stability data for this compound are not publicly available, general best practices for similar small molecules should be followed. It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and warm to room temperature. Ensure the compound is fully dissolved before diluting it in your experimental buffer. Always perform a solubility test in your final aqueous buffer to avoid precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | This compound is a PAM and requires the presence of a GABA B agonist. | Ensure that a suitable concentration of a GABA B agonist (e.g., GABA or baclofen) is included in your experiment. This compound alone is not expected to have an effect. |
| Insufficient concentration of this compound. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay and cell type. Start with a broad range (e.g., 10 nM to 100 µM). | |
| Low expression of GABA B receptors in the experimental system. | Verify the expression of GABA B1 and GABA B2 subunits in your cells or tissue using techniques like qPCR, Western blot, or immunocytochemistry. | |
| High background or off-target effects | This compound concentration is too high. | Lower the concentration of this compound. High concentrations of any compound can lead to non-specific effects. |
| Issues with compound purity or degradation. | Ensure the purity of your this compound stock. If possible, obtain a fresh batch and/or confirm its identity and purity via analytical methods. | |
| Inconsistent results between experiments | Variability in agonist concentration. | Prepare fresh dilutions of the GABA B agonist for each experiment from a reliable stock solution. |
| Cell passage number and culture conditions. | Maintain consistent cell culture conditions, including passage number, as receptor expression and signaling can change over time. | |
| Incomplete dissolution of this compound. | Ensure this compound is fully dissolved in the stock solution and the final experimental buffer. Sonication may aid in dissolution. |
Experimental Protocols
In Vitro Functional Assay: cAMP Measurement
This protocol provides a general framework for assessing the potentiation of GABA B receptor-mediated inhibition of adenylyl cyclase by this compound.
1. Cell Culture and Preparation:
-
Culture cells expressing GABA B receptors (e.g., CHO or HEK293 cells stably transfected with GABA B1 and GABA B2 subunits) in appropriate media.
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
On the day of the assay, replace the culture medium with a serum-free assay buffer and incubate for 1-2 hours.
2. Assay Procedure:
-
Prepare a range of this compound concentrations in the assay buffer.
-
Prepare a fixed, submaximal (e.g., EC 20 ) concentration of a GABA B agonist (e.g., baclofen) in the assay buffer.
-
Prepare a stimulation solution containing a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).
-
Step 1: Pre-incubation: Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.
-
Step 2: Agonist Addition: Add the fixed concentration of the GABA B agonist to the wells and incubate for a short period (e.g., 15 minutes).
-
Step 3: Stimulation: Add the adenylyl cyclase activator to all wells and incubate for a specified time (e.g., 15-30 minutes).
-
Step 4: Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound in the presence of the agonist.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the EC 50 .
Data Presentation: Example Dose-Response Data
The following table illustrates how to present dose-response data for this compound in a functional assay. The values are hypothetical and should be replaced with experimental data.
| This compound Concentration (µM) | % Inhibition of Forskolin-Stimulated cAMP (Mean ± SEM) |
| 0.001 | 5.2 ± 1.1 |
| 0.01 | 15.8 ± 2.3 |
| 0.1 | 45.3 ± 4.1 |
| 1 | 78.9 ± 3.5 |
| 10 | 95.1 ± 2.8 |
| 100 | 96.2 ± 2.5 |
Note: The maximal effect and potency (EC 50 ) of this compound will be dependent on the concentration of the agonist used. It is recommended to perform these experiments with a fixed, submaximal concentration of the agonist to allow for the observation of potentiation.
References
Technical Support Center: COR628 Experimental Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of COR628 to prevent its degradation in experimental setups. This compound, identified as the peptide boronic acid derivative 2-Pyz-(CO)-Phe-Leu-B(OH)₂, is a potent 20S proteasome inhibitor with documented stability challenges. Adherence to the following protocols and troubleshooting guides is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is oxidative.[1] This process involves the cleavage of the boronic acid group from the peptide backbone, rendering the compound inactive as a proteasome inhibitor. This degradation is particularly noted in aqueous buffer solutions where the compound has shown erratic stability.[1]
Q2: My experimental results with this compound are inconsistent. What could be the issue?
A2: Inconsistent results are often linked to the degradation of this compound. The compound's stability is sensitive to handling, storage, and experimental conditions. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the issue.
Q3: How should I prepare stock solutions of this compound?
A3: Due to its hydrophobic nature and susceptibility to degradation in aqueous solutions, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -80°C. For experimental use, create fresh dilutions in the appropriate aqueous buffer immediately before the experiment.
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods due to its erratic stability and susceptibility to oxidative degradation and hydrolysis.[1] If temporary storage in an aqueous medium is unavoidable, it should be for the shortest possible duration, on ice, and protected from light.
Q5: Are there any substances known to accelerate this compound degradation?
A5: Yes, surprisingly, the presence of ascorbate (B8700270) and EDTA has been observed to accelerate, rather than inhibit, the degradation of 2-Pyz-(CO)-Phe-Leu-B(OH)₂.[1] Therefore, it is advisable to avoid these additives in your experimental buffers when working with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | This compound degradation due to oxidation or hydrolysis. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffers. |
| Improper storage of stock solutions. | Ensure stock solutions are stored in an anhydrous solvent at -80°C in tightly sealed vials. | |
| High Variability Between Replicates | Inconsistent concentrations of active this compound. | Improve pipetting accuracy and ensure complete dissolution of this compound in the final experimental medium. |
| Degradation of this compound during the experiment. | Reduce the duration of the experiment where possible. Maintain a stable temperature and pH throughout the experiment. | |
| Precipitation of this compound in Aqueous Buffer | Low solubility of the peptide in aqueous solutions. | Dissolve this compound in a minimal amount of DMSO before adding it to the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| The concentration of this compound exceeds its solubility limit. | Lower the final concentration of this compound in the experiment. |
Experimental Protocols
This compound Handling and Storage Protocol
-
Receiving and Initial Storage : Upon receipt, store the lyophilized this compound powder at -80°C in a desiccator to protect it from moisture and light.
-
Stock Solution Preparation :
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Under sterile conditions, dissolve the powder in anhydrous DMSO to a high concentration (e.g., 10 mM).
-
Aliquot the stock solution into small volumes in tightly sealed, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation :
-
Thaw a single aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution to the desired final concentration in the experimental buffer. It is recommended to perform serial dilutions.
-
Ensure thorough mixing, but avoid vigorous vortexing which can introduce oxygen and promote oxidation.
-
Proteasome Inhibition Assay Protocol
This protocol is adapted for assessing the inhibitory activity of this compound on the 20S proteasome.
-
Reagents and Materials :
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
Black 96-well plate
-
Fluorescence plate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound in Assay Buffer, starting from the thawed stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to each well.
-
Add 25 µL of the 20S proteasome solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 2-minute intervals for 30 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates of the this compound-treated wells to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Table 1: General Stability and Solubility of Peptide Boronic Acids
| Condition | Recommendation | Rationale |
| Storage (Lyophilized) | -80°C, desiccated | Minimizes degradation from moisture and heat. |
| Storage (in Solution) | -80°C in anhydrous DMSO or DMF | Prevents hydrolysis and oxidation. |
| Aqueous Buffer Stability | Low; use freshly prepared solutions | Prone to oxidative degradation and hydrolysis. |
| pH | Neutral to slightly acidic (pH 6-7.5) | Degradation can be mediated by both acidic and basic conditions.[1] |
| Solvents for Stock Solution | Anhydrous DMSO, DMF | Good solubility and minimizes degradation. |
| Additives to Avoid | Ascorbate, EDTA | Can accelerate degradation.[1] |
Visualizations
References
troubleshooting unexpected results with COR628
Welcome to the technical support center for COR628. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a positive allosteric modulator (PAM) of the GABAB receptor.[1] Unlike a direct agonist, this compound does not activate the GABAB receptor on its own. Instead, it enhances the effect of the endogenous ligand, γ-aminobutyric acid (GABA), or GABAB receptor agonists like baclofen.[1][2] The expected outcome of applying this compound in a functional assay is the potentiation of the GABA- or agonist-induced response, typically observed as an increase in potency (a leftward shift in the dose-response curve) of the agonist.[1][2]
Q2: I am not observing any effect with this compound in my assay. What could be the reason?
A2: A lack of effect is a common unexpected result and can arise from several factors:
-
Absence of a GABAB Agonist: this compound is a PAM and will not show activity without the presence of a GABAB receptor agonist (e.g., GABA or baclofen).[1][2] Ensure that an appropriate concentration of a GABAB agonist is included in your experiment.
-
Compound Solubility: this compound is a thiophene (B33073) derivative, and compounds of this class can sometimes have limited aqueous solubility. Precipitated compound will not be active in the assay. Visually inspect your stock solutions and final assay buffer for any signs of precipitation. Consider using a low percentage of a solubilizing agent like DMSO, ensuring the final concentration does not affect your assay.
-
Incorrect Assay Conditions: The activity of allosteric modulators can be sensitive to assay conditions. Factors such as ion concentrations (e.g., Ca2+, Mg2+, Na+), pH, and the concentration of guanine (B1146940) nucleotides (GDP) can influence the observed potentiation.[3] It is crucial to optimize these parameters for your specific assay system.
Q3: The potentiation effect of this compound is much lower than expected. How can I troubleshoot this?
A3: Suboptimal potentiation can be due to several factors related to the experimental setup:
-
Suboptimal Agonist Concentration: The magnitude of the potentiation by a PAM can depend on the concentration of the orthosteric agonist used. It is recommended to perform a full agonist dose-response curve in the presence and absence of this compound to accurately determine the change in potency (EC50).
-
Low Receptor Expression: In systems with very low receptor expression, the signal window for both the agonist and the PAM may be small, making it difficult to detect a significant potentiation. Ensure you are using a cell line or tissue preparation with a sufficient density of GABAB receptors.
-
G-protein Coupling Efficiency: The GTPγS binding assay, a common method to assess GABAB receptor activation, is most robust for Gi/o-coupled receptors.[4] If your system has inefficient G-protein coupling, the observed signal may be weak.
Troubleshooting Guides
Issue 1: High Background Signal in [35S]GTPγS Binding Assay
High basal GTPγS binding can mask the potentiation effect of this compound.
| Possible Cause | Troubleshooting Steps |
| High Non-Specific Binding | Include a control with a high concentration of unlabeled GTPγS (e.g., 10 µM) to determine non-specific binding. Ensure filter plates are not treated with PEI, which can increase non-specific binding. |
| Constitutive Receptor Activity | Some receptor systems exhibit agonist-independent activity. Optimize the concentration of GDP in your assay buffer, as it can help to reduce basal signaling. |
| Contaminating GTP | Ensure that the [35S]GTPγS stock is free from contaminating GTP, which can increase basal binding. |
Issue 2: Poor Signal-to-Noise Ratio in Functional Assays
A low signal window will make it difficult to quantify the effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Titrate the concentrations of Mg2+, Na+, and GDP in your assay buffer to find the optimal conditions for agonist stimulation. |
| Low Receptor Number or Inactive Receptors | Use a cell line or membrane preparation with a known high level of functional GABAB receptors. Ensure proper storage and handling of membrane preparations to maintain receptor integrity. |
| Insufficient Incubation Time | Optimize the incubation time for the binding of [35S]GTPγS. This is typically between 30 and 60 minutes. |
Experimental Protocols
[35S]GTPγS Binding Assay for GABAB Receptor PAMs
This protocol is designed to measure the potentiation of agonist-induced G-protein activation by this compound.
Materials:
-
Cell membranes expressing GABAB receptors
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
GABA (or other GABAB agonist)
-
This compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of GABA and this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (5-20 µg protein/well)
-
GDP (to a final concentration of 1-10 µM)
-
This compound or vehicle
-
GABA or vehicle
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify radioactivity using a microplate scintillation counter.
Data Analysis:
-
To determine the effect of this compound on agonist potency, generate dose-response curves for GABA in the absence and presence of a fixed concentration of this compound. Calculate the EC50 values and the fold-shift.
-
To assess the effect on efficacy, use a fixed, near-saturating concentration of GABA and vary the concentration of this compound.
| Parameter | Typical Value |
| Membrane Protein | 5-20 µ g/well |
| GDP Concentration | 1-10 µM |
| [35S]GTPγS Concentration | 0.05-0.1 nM |
| Incubation Time | 30-60 min |
| Incubation Temperature | 30°C |
Radioligand Displacement Assay
This assay can be used to determine if this compound affects the binding affinity of a GABAB receptor agonist or antagonist.
Materials:
-
Cell membranes expressing GABAB receptors
-
Radiolabeled GABAB antagonist (e.g., [3H]CGP54626)
-
Unlabeled GABA
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of unlabeled GABA and this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes (50-200 µg protein/well)
-
This compound or vehicle
-
Radiolabeled antagonist (at a concentration near its Kd)
-
Unlabeled GABA (for competition curve)
-
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the GF/B filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify radioactivity using a microplate scintillation counter.
Data Analysis:
-
Generate a competition curve for unlabeled GABA in the presence and absence of a fixed concentration of this compound.
-
A leftward shift of the competition curve in the presence of this compound indicates that it increases the affinity of GABA for the receptor.
Visualizations
Caption: GABAB receptor signaling pathway modulated by this compound.
References
- 1. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
COR628 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with COR628, a positive allosteric modulator (PAM) of the GABA B receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABA B receptor. It does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, γ-aminobutyric acid (GABA).[1] This mode of action leads to a potentiation of GABAergic inhibitory neurotransmission only in the presence of endogenous GABA release, which may offer a more nuanced therapeutic effect with a potentially wider therapeutic window compared to direct agonists.[1][2]
Q2: What are the potential advantages of a GABA B PAM like this compound over a direct agonist like baclofen?
A2: GABA B PAMs are expected to have a more favorable side-effect profile and a lower propensity for tolerance development compared to orthosteric agonists.[3] This is because their activity is dependent on the physiological patterns of GABA release, potentially avoiding the widespread and continuous receptor activation seen with agonists that can lead to receptor desensitization and off-target effects.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. As with any compound, the potential for off-target interactions exists. Researchers should consider performing comprehensive screening assays to characterize the selectivity of this compound in their experimental systems.
Q4: What are some general off-target effects to consider for a GABA B receptor modulator?
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects Observed in Cellular Assays
-
Question: I am observing cellular effects that are not consistent with the known consequences of GABA B receptor potentiation. Could this be due to off-target effects?
-
Answer: Yes, unexpected cellular phenotypes are a common reason to suspect off-target activity. It is crucial to systematically investigate this possibility.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that this compound is potentiating GABA B receptor signaling in your cell system. This can be done by measuring downstream signaling events, such as changes in cAMP levels or GIRK channel activation, in the presence of a sub-maximal concentration of GABA.
-
Use a GABA B Antagonist: To determine if the unexpected effect is mediated by the GABA B receptor, pre-treat your cells with a selective GABA B receptor antagonist (e.g., CGP55845) before adding GABA and this compound. If the antagonist blocks the unexpected phenotype, it is likely an on-target effect that was not previously characterized. If the phenotype persists, it is more likely to be an off-target effect.
-
Vary Compound Concentration: Perform a dose-response curve for the unexpected phenotype. Off-target effects often occur at higher concentrations than on-target effects.
-
Test in a Null Cell Line: If possible, use a cell line that does not express GABA B receptors. If the unexpected effect is still observed in this null line, it is a strong indicator of an off-target mechanism.
-
Broad Target Screening: If off-target effects are suspected, consider a broad in vitro pharmacology screen to identify potential unintended binding partners.
Issue 2: In Vivo Side Effects Not Attributable to GABA B Receptor Modulation
-
Question: My in vivo studies with this compound are showing side effects that are not typically associated with GABA B receptor PAMs. How can I investigate this?
-
Answer: Unanticipated in vivo side effects warrant a thorough investigation into potential off-target liabilities.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Ensure that the observed side effects are not due to unexpectedly high compound exposure. Perform pharmacokinetic studies to correlate plasma and tissue concentrations of this compound with the observed effects.
-
Dose-Response Relationship: Establish a clear dose-response relationship for both the desired efficacy and the adverse effects. A significant separation between the effective dose and the dose causing side effects is desirable.
-
Comparative Compound Profiling: If available, test other GABA B PAMs with different chemical scaffolds. If the side effect is specific to this compound, it points towards an off-target effect related to its unique chemical structure.
-
In Vitro Safety Pharmacology: Conduct in vitro safety pharmacology assays (e.g., hERG channel patch-clamp, broad GPCR screening panel) to identify potential interactions with key physiological targets.
Data Presentation
Table 1: Hypothetical Off-Target Screening Profile for this compound
This table presents a hypothetical example of data from a broad off-target screening panel to illustrate how such data might be structured. Note: This data is for illustrative purposes only and is not actual experimental data for this compound.
| Target Class | Specific Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |
| GPCR (Class A) | Dopamine D2 | Radioligand Binding | < 20% |
| Serotonin 5-HT2A | Radioligand Binding | < 15% | |
| Adrenergic α2A | Radioligand Binding | 25% | |
| GPCR (Class C) | mGluR5 | Radioligand Binding | < 10% |
| Ion Channel | hERG | Patch Clamp | < 5% |
| Nav1.5 | Patch Clamp | < 10% | |
| Enzyme | PDE4 | Enzymatic Assay | < 20% |
Experimental Protocols
Protocol 1: In Vitro Off-Target Profiling using Radioligand Binding Assays
-
Objective: To assess the binding affinity of this compound to a panel of known receptors, ion channels, and transporters to identify potential off-target interactions.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a range of test concentrations.
-
Membrane Preparation: Utilize commercially available membrane preparations expressing the target of interest or prepare them in-house from cell lines or tissues.
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand for the target, and either vehicle, a reference compound, or this compound at various concentrations.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding of the radioligand that is inhibited by this compound. Determine the IC50 value if a significant dose-dependent inhibition is observed.
-
Protocol 2: Functional Assessment of Off-Target GPCR Activity using a cAMP Assay
-
Objective: To determine if this compound has agonistic or antagonistic activity at a specific Gs- or Gi-coupled GPCR identified as a potential off-target hit from binding assays.
-
Methodology:
-
Cell Culture: Use a recombinant cell line stably expressing the GPCR of interest.
-
Assay Setup:
-
Seed the cells in a multi-well plate and allow them to attach.
-
To test for agonist activity, treat the cells with varying concentrations of this compound.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating them with a known agonist for the target GPCR.
-
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
For agonist testing, plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50.
-
For antagonist testing, plot the agonist dose-response curve in the presence of different concentrations of this compound to determine a shift in the agonist's EC50 and calculate the pA2 or Ki value.
-
-
Visualizations
Caption: Simplified GABA B receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 3. Receptor activation involving positive allosteric modulation, unlike full agonism, does not result in GABAB receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in COR628 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving COR628, a positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3] By adhering to best practices and understanding potential pitfalls, users can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell-based assays with this compound. What are the common sources of this variability?
A1: High variability in cell-based assays can stem from multiple factors.[4] It is crucial to systematically assess each of the following potential sources:
-
Cell Health and Culture Conditions: Ensure cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[4] Inconsistent cell seeding density is a major contributor to variability.
-
Compound Handling: Verify the integrity and concentration of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and variations in pipetting technique can introduce significant error.[5] Every additional step in a protocol is a potential source of variation.[6]
-
Reagent Quality: Ensure all reagents, including buffers, media, and assay components, are of high quality and have not expired.
-
Plate Effects: The type of microplate used (e.g., clear, black, white) can impact assay performance, especially for luminescence or fluorescence-based readouts.[6] Edge effects, where wells on the perimeter of the plate behave differently, can also be a source of variability.
-
Data Analysis: Inconsistent data processing and normalization methods can obscure true results.
Q2: this compound is a positive allosteric modulator (PAM). How does this affect our experimental design?
A2: As a PAM, this compound does not activate the GABAB receptor on its own but enhances the effect of an agonist like GABA or baclofen.[1][2][3] This is a critical consideration for your experimental design:
-
Co-application with an Agonist: this compound must be co-administered with a GABAB receptor agonist. Experiments should include control groups with the agonist alone to determine the baseline response.
-
Concentration-Response Curves: To characterize the effect of this compound, it is recommended to perform concentration-response curves for the agonist in the presence and absence of a fixed concentration of this compound.[1] This will demonstrate a leftward shift in the agonist's potency, which is characteristic of a PAM.
-
Absence of Direct Agonist Activity: It is also important to include a condition with this compound alone to confirm its lack of direct agonist activity.[1]
Q3: We are not observing the expected potentiation of the GABAB receptor agonist by this compound. What could be the issue?
A3: A lack of potentiation can be due to several factors. The following troubleshooting workflow can help identify the root cause:
Caption: Troubleshooting workflow for lack of this compound potentiation.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments involving this compound and related compounds.
Table 1: Effect of this compound on [35S]GTPγS Binding Stimulated by GABA [1]
| Condition | EC50 of GABA (μM) | Fold-Shift |
| GABA alone | 1.5 ± 0.2 | 1.0 |
| GABA + 10 μM this compound | 0.4 ± 0.05 | 3.8 |
Table 2: Effect of this compound on Radioligand Binding [1]
| Radioligand | Compound | Effect on GABA Affinity |
| [3H]CGP54626 | This compound | Increased affinity of high- and low-affinity binding sites for GABA |
Experimental Protocols
1. Radioligand Binding Assay for GABAB Receptors
This protocol is adapted from established methods for measuring ligand binding to GABAB receptors.[7][8][9]
a. Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]
-
Centrifuge the supernatant at 20,000-50,000 x g for 10-30 minutes at 4°C to pellet the membranes.[7][8][9]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Multiple washes are necessary to remove endogenous GABA.[7]
-
Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2).[10]
-
Determine the protein concentration using a standard method (e.g., BCA assay).
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), radioligand (e.g., [3H]CGP54626), and test compounds (GABA and/or this compound) in the assay buffer.[9]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled CGP54626).[11]
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation.[9][11]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9]
-
Wash the filters multiple times with ice-cold wash buffer.[9]
-
Dry the filters and measure the radioactivity using a scintillation counter.
Caption: Experimental workflow for a radioligand binding assay.
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABAB receptor.[11][12][13]
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP (e.g., 10-30 µM), agonist (GABA), and this compound in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2).
-
Initiate Reaction: Start the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the incorporated radioactivity by scintillation counting.
Signaling Pathway
This compound acts as a positive allosteric modulator of the GABAB receptor, a G-protein coupled receptor (GPCR).[1][2][3] Upon binding of an agonist like GABA, the receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins.[14][15] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary signaling pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[14][15] this compound enhances the ability of GABA to initiate this signaling cascade.
Caption: GABAB receptor signaling pathway modulated by this compound.
References
- 1. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
refining COR628 delivery methods for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for the in vivo delivery of COR628. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a small molecule that is poorly soluble in aqueous solutions. Its limited water solubility presents a significant challenge for achieving adequate bioavailability in in vivo studies.[1][2] To overcome this, various formulation strategies are necessary.
Q2: What are the recommended starting points for formulating this compound for in vivo studies?
A2: Due to its low aqueous solubility, formulation strategies should focus on solubilizing agents.[2] We recommend starting with common excipients that are generally recognized as safe (GRAS). Initial screening should include co-solvents (e.g., PEG300, DMSO), surfactants (e.g., Tween-80), and cyclodextrins (e.g., SBE-β-CD).
Q3: Which routes of administration are suitable for this compound?
A3: The choice of administration route depends on the experimental goals, the drug's properties, and the desired onset of action.[3][4]
-
Intravenous (IV): Ensures 100% bioavailability and rapid onset. However, the formulation must be a clear, particle-free solution to prevent embolism.[5][6]
-
Intraperitoneal (IP): Often used in rodent models for systemic exposure, bypassing first-pass metabolism.[7]
-
Oral (PO): Most convenient but may result in low and variable bioavailability for poorly soluble compounds like this compound due to first-pass metabolism and poor absorption.[3][4]
-
Subcutaneous (SC): Can provide a slower, more sustained release, potentially acting as a depot.[7]
Q4: How should I handle and store this compound and its formulations?
A4: this compound powder is stable when stored in a cool, dry, and dark place. Stock solutions in solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepared formulations for injection should ideally be made fresh before each use to prevent precipitation or degradation.[8]
Troubleshooting Guide
Problem 1: My this compound formulation is cloudy or shows precipitation.
-
Possible Cause: The solubility limit of this compound in your chosen vehicle has been exceeded. This can happen immediately after preparation or upon standing.
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data table below. Ensure your target concentration is below the maximum solubility.
-
Optimize Vehicle Composition: Try increasing the proportion of the co-solvent or surfactant. A combination of excipients often works better than a single agent.[1] For example, a vehicle containing DMSO, PEG300, and Tween-80 can be effective.
-
Gentle Warming and Sonication: If the compound is heat-stable, gentle warming (e.g., to 37°C) and sonication can help dissolve it completely. Always allow the solution to cool to room temperature and visually inspect for precipitation before administration.
-
pH Adjustment: If applicable, check the pH of your formulation. Adjusting the pH might improve the solubility of ionizable compounds.
-
Problem 2: I'm observing signs of toxicity or irritation in the animals (e.g., lethargy, ruffled fur, inflammation at the injection site).
-
Possible Cause: The vehicle itself may be causing toxicity, especially at high concentrations of solvents like DMSO.[8] The formulation's properties (e.g., pH, osmolarity) might also be causing local irritation.
-
Troubleshooting Steps:
-
Run a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle to distinguish between vehicle effects and compound toxicity.[8]
-
Minimize Harsh Solvents: Keep the final concentration of solvents like DMSO to a minimum, ideally below 10% of the total injection volume.
-
Consider Alternative Vehicles: Explore milder formulation options like cyclodextrins or lipid-based formulations which are often better tolerated.[1]
-
Change the Route of Administration: If local irritation is observed with subcutaneous or intramuscular injections, consider an intraperitoneal or oral route if it aligns with your study goals.
-
Problem 3: The in vivo results are highly variable between animals or experiments.
-
Possible Cause: Inconsistent results can arise from issues with formulation stability, dosing accuracy, or animal variability.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before drawing each dose to prevent settling of particles.
-
Prepare Fresh Formulations: Do not use old formulations. A compound may precipitate or degrade over time, leading to inconsistent dosing.
-
Standardize Experimental Procedures: Ensure all experimenters use the same, standardized techniques for animal handling and dosing (e.g., oral gavage, IV injection).
-
Control for Animal Variability: Use animals of the same age, sex, and from the same supplier. Randomize animals into treatment groups properly.
-
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle/Solvent | Solubility (mg/mL) at 25°C | Appearance |
| Water | < 0.01 | Suspension |
| PBS (pH 7.4) | < 0.01 | Suspension |
| DMSO | > 50 | Clear Solution |
| Ethanol | 5 | Clear Solution |
| PEG300 | 20 | Clear Solution |
| 10% DMSO, 40% PEG300, 50% Saline | 5 | Clear Solution |
| 5% Tween-80 in Water | 2 | Micellar Solution |
| 20% SBE-β-CD in Saline | 8 | Clear Solution |
Table 2: Stability of this compound Formulation (5 mg/mL in 10% DMSO, 40% PEG300, 50% Saline)
| Storage Condition | Time Point | % of Initial Concentration Remaining | Observations |
| Room Temperature (25°C) | 4 hours | 98.5% | Clear, no precipitation |
| Room Temperature (25°C) | 24 hours | 85.2% | Slight haze observed |
| Refrigerated (4°C) | 24 hours | 97.1% | Clear, no precipitation |
| Refrigerated (4°C) | 72 hours | 92.5% | Minor precipitation |
| Frozen (-20°C) | 1 week | 99.1% | Clear after thaw |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol creates a solution of this compound at a final concentration of 5 mg/mL.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to make a stock solution of 50 mg/mL.
-
Vehicle Preparation: In a sterile tube, combine the vehicle components. For a 1 mL final volume, mix:
-
400 µL of PEG300
-
500 µL of sterile saline
-
-
Final Formulation: Add 100 µL of the 50 mg/mL this compound stock solution (from step 1) to the 900 µL of vehicle (from step 2).
-
Mixing: Vortex the final solution thoroughly until it is clear and homogenous. Visually inspect for any precipitation before administration. Prepare this formulation fresh on the day of use.
Protocol 2: Administration via Oral Gavage (PO)
This protocol is for administering a suspension of this compound.
-
Vehicle Preparation: Prepare a 0.5% solution of carboxymethyl cellulose (B213188) (CMC) in sterile water.
-
Suspension Formulation: Weigh the required amount of this compound powder and place it in a glass mortar. Add a small amount of the 0.5% CMC vehicle and triturate with a pestle to form a smooth paste.
-
Final Volume: Gradually add the remaining vehicle while mixing to achieve the desired final concentration (e.g., 10 mg/mL).
-
Administration: Before each administration, ensure the suspension is thoroughly mixed to ensure uniform particle distribution. Use a proper gavage needle for administration.
Mandatory Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for this compound formulation precipitation.
Caption: Decision tree for selecting a route of administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Route of Administration - Avivia [avivia.nl]
- 4. Route of administration - Wikipedia [en.wikipedia.org]
- 5. cpdonline.co.uk [cpdonline.co.uk]
- 6. Exploring the Different Routes of Drug Administration: An In-Depth Guide | Power [withpower.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: COR628 Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability when using COR628 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the GABAB receptor.[1] It does not activate the receptor on its own but enhances the effect of the endogenous ligand, GABA, or other GABAB agonists like baclofen.[1] Specifically, this compound increases the affinity of GABA for its binding sites on the receptor, leading to an increased potency of GABA.[1] This potentiation of GABAB signaling can result in sedative/hypnotic effects.[1]
Q2: I am observing high levels of cytotoxicity after treating my cells with this compound. What are the potential causes?
A2: High cytotoxicity can stem from several factors, not always directly related to the compound's primary pharmacology. Potential causes include:
-
High Compound Concentration: The concentration of this compound used may be too high for your specific cell type, leading to off-target effects or general cellular stress.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.
-
Suboptimal Cell Culture Conditions: Factors like cell seeding density, nutrient depletion, or pH shifts in the media can exacerbate sensitivity to drug treatment.[3]
-
Incompatibility with Assay Reagents: The components of your cell viability assay may interact with this compound, leading to inaccurate readings that appear as low viability.[4]
-
Degradation of the Compound: Improper storage could lead to degradation of this compound into potentially more toxic byproducts.[2]
Q3: How can I optimize the concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.[5] A good starting point is to review the literature for concentrations used in similar studies.[2] We recommend a wide range of concentrations in your initial experiments, followed by a narrower range around the concentration that produces the desired effect without significant toxicity.
Troubleshooting Guides
Issue 1: Poor Cell Viability at All Tested Concentrations of this compound
This guide will help you troubleshoot unexpected cytotoxicity observed during this compound treatment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing poor cell viability.
Detailed Steps:
-
Verify Solvent Toxicity: Prepare a control plate with your cells and add only the solvent used to dissolve this compound at the same concentrations used in your experiment. This will determine if the solvent is the source of the cytotoxicity.
-
Optimize this compound Concentration: It is advisable to perform a preliminary experiment with a broad range of drug concentrations, for instance, using 10-fold dilutions, to identify an approximate range of sensitivity for the cell lines being studied.[5]
-
Optimize Cell Seeding Density: The optimal cell density is crucial for reliable and reproducible cytotoxicity assessments.[3] A density that is too low may result in poor growth, while a density that is too high can lead to nutrient depletion and cell stress, potentially increasing sensitivity to the drug.[3]
-
Assess Assay Compatibility: Some cell viability assays can be incompatible with certain compounds.[4] If you are using a metabolic assay (e.g., MTT, MTS), consider trying an orthogonal method, such as a membrane integrity assay (e.g., Trypan Blue, LDH release) or an ATP-based assay (e.g., CellTiter-Glo®).[6][7]
-
Verify Compound Integrity: Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.[2] If in doubt, use a freshly prepared stock solution.
Issue 2: Inconsistent Viability Results Between Experiments
This guide addresses variability in your results with this compound treatment.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Variable Cell Health/Passage Number | Use cells within a consistent, low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding. |
| Inconsistent Seeding Density | Use a cell counter for accurate cell seeding. Optimize seeding density to ensure logarithmic growth throughout the experiment.[3] |
| Edge Effects on Plates | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. Randomize the layout of treatments on the plate.[5] |
| Inaccurate Drug Dilutions | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and use calibrated pipettes. |
| Variable Incubation Times | Standardize the incubation time with this compound and the development time for the viability assay. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well).
-
Incubate the plate under standard culture conditions.
-
At 24, 48, and 72 hours, measure cell viability using your chosen assay.
-
Select a seeding density that allows for logarithmic growth over the intended duration of your drug treatment experiment.[3]
Protocol 2: Dose-Response Analysis of this compound
-
Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A common approach is to use a 3-fold or 10-fold dilution series to cover a wide range of concentrations.[5]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and solvent-only controls).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathway
This compound Mechanism of Action
References
- 1. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of COR628 and Other GABA(B) Positive Allosteric Modulators in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the novel GABA(B) positive allosteric modulator (PAM) COR628 against other notable PAMs, including ADX71441 and GS39783. The data presented is collated from various preclinical studies and aims to offer a clear, data-driven comparison to inform research and development in the field of GABAergic modulation.
Introduction to GABA(B) Positive Allosteric Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through both ionotropic GABA(A) and metabotropic GABA(B) receptors. GABA(B) receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability. Positive allosteric modulators of the GABA(B) receptor are compounds that do not directly activate the receptor but enhance the effect of the endogenous ligand, GABA. This mechanism of action is believed to offer a more nuanced therapeutic approach with a potentially better side-effect profile compared to direct receptor agonists like baclofen.
In Vitro Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound, ADX71441, and GS39783 in potentiating GABA-induced G-protein activation, a key step in GABA(B) receptor signaling. The data is primarily derived from [³⁵S]GTPγS binding assays, a functional measure of receptor activation.
| Compound | Assay | Parameter | Value | Reference |
| This compound | [³⁵S]GTPγS binding in rat cortical membranes | GABA EC₅₀ shift | ~4-fold decrease with 30 µM this compound | [1] |
| Maximal Potentiation of GABA response | Significant potentiation at 2.5 and 25 µM | [2] | ||
| EC₅₀ (in the presence of 1 µM GABA) | Not explicitly stated | |||
| EC₅₀ (in the presence of 10 µM GABA) | Not explicitly stated | |||
| ADX71441 | Schild plot and reversibility tests | PAM properties confirmed | - | [3] |
| [³⁵S]GTPγS binding | EC₅₀ | Not explicitly found in searches | ||
| Maximal Potentiation | Not explicitly found in searches | |||
| GS39783 | [³⁵S]GTPγS binding (recombinant human GABA(B) receptors) | EC₅₀ | 2.1 µM | [4] |
| [³⁵S]GTPγS binding (native rat GABA(B) receptors) | EC₅₀ | 3.1 µM | [4] | |
| Maximal Potentiation of GABA response | 1.5 to 2-fold increase | [4] |
Note: Direct comparison of EC₅₀ values should be made with caution as experimental conditions may vary between studies.
In Vivo Efficacy Comparison
The in vivo effects of these PAMs have been evaluated in various animal models, targeting conditions such as anxiety, addiction, and sedation. The table below outlines key findings from these studies.
| Compound | Animal Model | Indication | Dosing | Key Findings | Reference |
| This compound | Mouse | Sedation/Hypnosis | Per se ineffective doses | Potentiated the sedative/hypnotic effect of baclofen. | [2] |
| ADX71441 | Rat | Alcohol Self-Administration | 1, 3, 10, 30 mg/kg, i.p. | Dose-dependently suppressed alcohol self-administration, with an >80% reduction at 10 mg/kg.[5] | [5] |
| Mouse | Anxiety (Elevated Plus Maze) | 3 mg/kg | Anxiolytic-like profile observed. | [3] | |
| GS39783 | Mouse | Anxiety (Light-Dark Box) | 30 mg/kg, i.p. | Anxiolytic-like effects observed, particularly in mice with high basal anxiety. | |
| Rat | Anxiety (Elevated Plus Maze) | Not explicitly stated | Anxiolytic-like effects observed. | [3] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of GABA(B) receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
General Protocol:
-
Membrane Preparation: Cerebral cortices from rats are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.
-
Assay Mixture: The reaction mixture typically contains the prepared membranes, [³⁵S]GTPγS, GDP, and various concentrations of the PAM being tested, in the presence of a fixed concentration of GABA.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Data are analyzed to determine the EC₅₀ (the concentration of the PAM that produces 50% of its maximal effect) and the maximal potentiation (Emax) of the GABA response.
For this compound, GABA concentration-response curves were performed in the absence and presence of fixed concentrations of the compound to determine the shift in GABA potency.[1]
In Vivo Model: Alcohol Self-Administration in Rats (for ADX71441)
This model assesses the reinforcing effects of alcohol and the potential of a compound to reduce alcohol consumption.[5]
Protocol:
-
Animals: Male Wistar rats are typically used.
-
Apparatus: Operant conditioning chambers equipped with two levers are used. Pressing the active lever results in the delivery of an alcohol solution, while the inactive lever has no consequence.
-
Training: Rats are trained to self-administer a 20% ethanol (B145695) solution on a fixed-ratio schedule of reinforcement (e.g., FR2, where two lever presses result in one reward).
-
Drug Administration: Once stable responding is achieved, rats are treated with various doses of the test compound (e.g., ADX71441 at 1, 3, 10, and 30 mg/kg, i.p.) or vehicle before the self-administration session.
-
Data Collection: The number of reinforcers earned and active lever presses are recorded during the session (e.g., 30 minutes).
-
Data Analysis: The effect of the drug on alcohol self-administration is compared to the vehicle control group.
In Vivo Model: Elevated Plus Maze (for GS39783 and ADX71441)
The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents.[6][7][8]
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Mice are commonly used.
-
Procedure: The mouse is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5-10 minutes).
-
Drug Administration: The test compound (e.g., GS39783 or ADX71441) or vehicle is administered prior to the test.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Visualizing Mechanisms and Workflows
GABA(B) Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA(B) receptor and the modulatory role of PAMs.
Caption: GABA(B) receptor signaling pathway and PAM modulation.
Experimental Workflow for Evaluating GABA(B) PAMs
This diagram outlines a typical workflow for the preclinical evaluation of novel GABA(B) PAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The drug candidate, ADX71441, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAB Positive Allosteric Modulator ADX71441 Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Analysis of the Side Effect Profiles: COR628 and Baclofen
For researchers, scientists, and drug development professionals, understanding the nuances of a drug's side effect profile is paramount. This guide provides a detailed comparison of the established side effect profile of the widely used muscle relaxant, baclofen (B1667701), with the preclinical positive allosteric modulator of the GABA-B receptor, COR628. Due to the preclinical nature of this compound, this comparison is based on its mechanism of action and juxtaposed against the extensive clinical data available for baclofen.
Executive Summary
Baclofen, a direct agonist of the GABA-B receptor, has a well-documented side effect profile characterized by central nervous system (CNS) depressant effects. In contrast, this compound, a positive allosteric modulator (PAM) of the GABA-B receptor, represents a newer therapeutic strategy. While clinical data on the side effect profile of this compound is not available, its mechanism of action suggests a potential for a different and possibly more favorable safety profile. This guide will delve into the known adverse effects of baclofen and explore the theoretical advantages that a PAM like this compound might offer.
Baclofen: A Well-Established Side Effect Profile
Baclofen is an effective treatment for spasticity, but its use can be limited by a range of side effects, primarily stemming from its direct agonistic action on GABA-B receptors throughout the central nervous system.[1][2]
Common and Serious Side Effects of Baclofen
The adverse effects of baclofen are extensively documented and can be categorized by their frequency and severity.
| Side Effect Category | Common Side Effects | Serious Side Effects |
| Neurological | Drowsiness (most common, reported in up to 63% of patients), dizziness, weakness, fatigue, confusion, headache, insomnia.[3][4] | Hallucinations, seizures (particularly with sudden withdrawal), severe drowsiness, mood or mental changes (especially in the elderly).[5] |
| Gastrointestinal | Nausea, constipation.[4] | Vomiting, diarrhea.[6] |
| Cardiovascular | - | Irregular, fast or slow, or shallow breathing, pale or blue lips, fingernails, or skin.[5] |
| Musculoskeletal | Muscle weakness.[7] | Rhabdomyolysis (with sudden withdrawal).[5] |
| Other | Dry mouth, blurred vision.[6] | Allergic reactions (skin rash, itching, hives, swelling), high fever (with sudden withdrawal).[7] |
Note: Abrupt discontinuation of baclofen can lead to a severe withdrawal syndrome, including hallucinations, seizures, and high fever.[5]
This compound: A Preclinical Profile and Mechanistic Insights
This compound is identified as a positive allosteric modulator of the GABA-B receptor.[8] Unlike baclofen, which directly activates the receptor, this compound enhances the effect of the body's own neurotransmitter, GABA, at the receptor. This fundamental difference in the mechanism of action holds the potential for a distinct side effect profile.
Theoretical Advantages of a Positive Allosteric Modulator
The primary theoretical advantage of a PAM like this compound over a direct agonist like baclofen lies in its potential for a more localized and physiologically controlled action. By amplifying the endogenous GABAergic tone rather than causing widespread, non-specific receptor activation, PAMs may exhibit:
-
Reduced On-Target Side Effects: Since the effect of this compound is dependent on the presence of GABA, it may have a reduced impact in brain regions with low GABAergic activity, potentially mitigating some of the global CNS depressant effects seen with baclofen.
-
A Higher Therapeutic Index: The potential for a ceiling effect with PAMs could lead to a wider margin between the therapeutic dose and the dose at which side effects occur.
-
Lower Propensity for Tolerance and Dependence: The more nuanced modulation of receptor activity might lead to a reduced likelihood of receptor desensitization and downregulation, which are often associated with the development of tolerance and dependence with chronic agonist treatment.
Preclinical studies have shown that this compound can potentiate the effects of baclofen, suggesting it effectively modulates the GABA-B receptor.[8] However, these studies were not designed to establish a comprehensive side effect profile for this compound alone.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action of baclofen and this compound, the following diagrams illustrate their interaction with the GABA-B receptor and a conceptual workflow for evaluating their side effect profiles.
Experimental Protocols
The characterization of baclofen's side effect profile has been established through decades of clinical use and formal clinical trials. The evaluation of a new chemical entity like this compound would follow a standard drug development pathway.
Preclinical Evaluation (Hypothetical for this compound)
-
In Vitro Radioligand Binding Assays: To determine the binding affinity of this compound to the GABA-B receptor and other potential off-target receptors. A broad receptor screening panel would be used to identify potential sources of off-target side effects.
-
In Vivo Behavioral Studies in Rodents: A battery of tests would be conducted to assess potential CNS side effects. This would include:
-
Rotarod Test: To evaluate motor coordination and potential for ataxia.
-
Open Field Test: To assess locomotor activity and exploratory behavior, which can be indicative of sedative or stimulant effects.
-
Forced Swim Test / Tail Suspension Test: To screen for potential pro-depressive or antidepressant-like effects.
-
-
Toxicology Studies: Dose-escalation studies in at least two animal species (one rodent, one non-rodent) to identify target organs of toxicity and establish a safe starting dose for human trials.
Clinical Evaluation
-
Phase I Clinical Trials: First-in-human studies in healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. Dose escalation is performed to determine the maximum tolerated dose (MTD).
-
Phase II and III Clinical Trials: Studies in patient populations to evaluate efficacy and further characterize the side effect profile in comparison to placebo and/or standard of care (like baclofen).
Conclusion
The comparison between this compound and baclofen highlights a key evolution in GABA-B receptor pharmacology. While baclofen remains a valuable therapeutic tool, its utility is often constrained by its side effect profile. This compound, as a positive allosteric modulator, represents a promising strategy to achieve therapeutic benefit with a potentially improved safety and tolerability profile. However, it is crucial to underscore that this potential is, at present, theoretical. Rigorous preclinical and clinical investigation is required to fully elucidate the side effect profile of this compound and determine its ultimate clinical utility. The data presented for baclofen serves as a critical benchmark for the development of the next generation of GABA-B receptor modulators.
References
- 1. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 3. 8 Baclofen Side Effects to Know About Before Taking It - GoodRx [goodrx.com]
- 4. medcentral.com [medcentral.com]
- 5. Baclofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Side effects of baclofen - NHS [nhs.uk]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Allosteric Modulatory Activity of COR628
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of COR628, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA(B)) receptor, with other relevant allosteric modulators. The data presented herein is intended to facilitate an objective assessment of this compound's pharmacological profile.
Introduction to GABA(B) Receptor Allosteric Modulation
The GABA(B) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability.[1][2] Positive allosteric modulators of the GABA(B) receptor do not activate the receptor directly but rather enhance the effect of the endogenous agonist, GABA.[1][3] This modulatory approach offers the potential for a more nuanced therapeutic effect with a lower risk of side effects, such as tolerance and sedation, that can be associated with direct agonists.[3][4]
Comparative Analysis of this compound and Other GABA(B) PAMs
This section provides a comparative analysis of this compound with its structural analog, COR627, and two other well-characterized GABA(B) PAMs, CGP7930 and GS39783. The data is summarized in the following tables.
In Vitro Potency and Efficacy
The following table summarizes the in vitro potency and efficacy of the compared GABA(B) PAMs in potentiating GABA- or baclofen-stimulated [³⁵S]GTPγS binding in rat cortical membranes. This assay measures the activation of G-proteins coupled to the GABA(B) receptor.
| Compound | Agonist | EC₅₀ of PAM (µM) | Fold Potentiation of Agonist EC₅₀ | Maximal Efficacy (% of GABA alone) | Reference |
| This compound | GABA | Not Reported | ~2.5 | Not Reported | Malherbe et al., 2012 |
| COR627 | GABA | Not Reported | ~2.5 | Not Reported | Malherbe et al., 2012 |
| CGP7930 | GABA | 3.7 ± 0.5 | 4.8 | 155 ± 10 | Urwyler et al., 2001 |
| GS39783 | GABA | 0.48 ± 0.07 | 4.2 | 162 ± 11 | Urwyler et al., 2003 |
Note: Data for this compound and COR627 is estimated from graphical representations in the cited literature, as precise EC₅₀ values were not provided.
In Vitro Binding Affinity
The following table outlines the effects of the PAMs on the binding of the GABA(B) receptor antagonist [³H]CGP54626 in the presence of GABA. An increase in the affinity of GABA for its receptor is indicative of positive allosteric modulation.
| Compound | Effect on GABA Affinity for High-Affinity Site (Fold Increase) | Effect on GABA Affinity for Low-Affinity Site (Fold Increase) | Reference |
| This compound | ~2.5 | ~2.5 | Malherbe et al., 2012 |
| COR627 | ~2.5 | ~2.5 | Malherbe et al., 2012 |
| CGP7930 | ~3 | ~3 | Urwyler et al., 2001 |
| GS39783 | ~2 | ~2 | Urwyler et al., 2003 |
Note: Data for this compound and COR627 is estimated from graphical representations in the cited literature.
In Vivo Activity
The sedative/hypnotic effects of baclofen (B1667701) are potentiated by GABA(B) PAMs. The table below summarizes the in vivo potentiation of baclofen-induced loss of righting reflex in rats.
| Compound | Dose (mg/kg, i.p.) | Potentiation of Baclofen-Induced Hypnosis | Reference |
| This compound | 10, 30 | Significant potentiation | Malherbe et al., 2012 |
| COR627 | 10, 30 | Significant potentiation | Malherbe et al., 2012 |
| CGP7930 | 10, 30 | Significant potentiation | Malherbe et al., 2002 |
| GS39783 | 3, 10 | Significant potentiation | Urwyler et al., 2003 |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of GABA(B) receptor activation.
Methodology:
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 100 mM NaCl.
-
Incubation: Membranes are incubated with GDP (10 µM), the test compound (this compound or comparator), varying concentrations of GABA or baclofen, and [³⁵S]GTPγS (0.05 nM) for 60 minutes at 30°C.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and maximal efficacy values.
Competitive Radioligand Binding Assay
This assay assesses the effect of allosteric modulators on the affinity of GABA for the GABA(B) receptor.
Methodology:
-
Membrane Preparation: Rat cortical membranes are prepared as described above.
-
Assay Buffer: The binding buffer consists of 50 mM Tris-HCl (pH 7.4) and 2.5 mM CaCl₂.
-
Incubation: Membranes are incubated with the GABA(B) receptor antagonist [³H]CGP54626 (2 nM), varying concentrations of GABA, and a fixed concentration of the test compound (this compound or comparator) for 60 minutes at room temperature.
-
Termination and Detection: The reaction is terminated by filtration, and bound radioactivity is measured as described above.
-
Data Analysis: The data are used to calculate the fold shift in GABA affinity in the presence of the allosteric modulator.
In Vivo Potentiation of Baclofen-Induced Hypnosis
This in vivo assay evaluates the ability of a compound to enhance the sedative effects of the GABA(B) agonist, baclofen.
Methodology:
-
Animals: Male Wistar rats are used.
-
Drug Administration: The test compound (this compound or comparator) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the administration of baclofen (3 mg/kg, i.p.).
-
Assessment of Hypnosis: The time to the loss of the righting reflex (the inability of the rat to right itself within 30 seconds when placed on its back) is recorded. The duration of the loss of the righting reflex is also measured.
-
Data Analysis: The potentiation of baclofen's effect is determined by comparing the duration of the loss of righting reflex in the presence and absence of the test compound.
Signaling Pathways and Experimental Workflows
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
A Comparative Analysis of COR628 and CGP54626: Two Modulators of the GABA B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two critical research compounds that target the γ-aminobutyric acid (GABA) B receptor: COR628 and CGP54626. While both molecules are instrumental in studying GABA B receptor pharmacology, they possess fundamentally different mechanisms of action. CGP54626 is a potent and selective competitive antagonist, directly blocking the receptor's active site. In contrast, this compound is a positive allosteric modulator (PAM), which enhances the receptor's response to the endogenous agonist GABA without directly activating it.[1] This guide will elucidate their distinct pharmacological profiles, present available quantitative data, detail relevant experimental protocols, and visualize key concepts to aid in their effective application in research and drug development.
Pharmacological Profiles and Performance Data
The following table summarizes the key pharmacological parameters for this compound and CGP54626, highlighting their distinct effects on the GABA B receptor.
| Parameter | This compound | CGP54626 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Competitive Antagonist |
| Binding Site | Allosteric site on the GABA B2 subunit | Orthosteric (GABA-binding) site on the GABA B1 subunit |
| Effect on Receptor | Potentiates the effect of GABA | Blocks the binding of GABA and other orthosteric ligands |
| Functional Activity | Increases the potency of GABA in functional assays | Inhibits GABA-mediated signaling |
| IC50 | Not Applicable | 4 nM |
| Effect on GABA Affinity | Increases the affinity of high- and low-affinity binding sites for GABA | Competitively displaces GABA binding |
Experimental Protocols
Detailed methodologies for key experiments used to characterize GABA B receptor modulators are provided below.
Radioligand Binding Assay for Competitive Antagonists (e.g., CGP54626)
This protocol is designed to determine the binding affinity (Ki) of a competitive antagonist like CGP54626 by measuring its ability to displace a radiolabeled ligand from the GABA B receptor.
Materials:
-
[3H]CGP54626 (Radioligand)
-
Unlabeled CGP54626 or other test compounds
-
Rat cortical membranes (source of GABA B receptors)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat cortical membranes on ice. Homogenize the membranes in ice-cold binding buffer and centrifuge at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step twice to wash the membranes and remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]CGP54626 (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GABA (e.g., 10 µM) or unlabeled CGP54626, 50 µL of [3H]CGP54626, and 100 µL of the membrane suspension.
-
Displacement Curve: 50 µL of varying concentrations of the test compound (e.g., CGP54626), 50 µL of [3H]CGP54626, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Positive Allosteric Modulators (e.g., this compound)
This functional assay measures the activation of G proteins coupled to the GABA B receptor and is used to characterize the potentiating effect of PAMs like this compound.[1][2]
Materials:
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GABA (endogenous agonist)
-
This compound or other test PAMs
-
Rat cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
Unlabeled GTPγS
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of assay buffer, 50 µL of [35S]GTPγS (e.g., 0.1 nM), 50 µL of GDP (e.g., 10 µM), and 50 µL of membrane suspension.
-
GABA-stimulated Binding: 50 µL of GABA at a submaximal concentration (e.g., EC20), 50 µL of [35S]GTPγS, 50 µL of GDP, and 50 µL of membrane suspension.
-
PAM Effect: 50 µL of GABA (EC20) and varying concentrations of this compound, 50 µL of [35S]GTPγS, 50 µL of GDP, and 50 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GTPγS (e.g., 10 µM), 50 µL of [35S]GTPγS, 50 µL of GDP, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash as described previously.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific [35S]GTPγS binding. Plot the percentage of stimulation over basal binding against the log concentration of this compound in the presence of a fixed concentration of GABA. This will demonstrate the potentiating effect of the PAM. To determine the effect on GABA potency, generate GABA concentration-response curves in the absence and presence of a fixed concentration of this compound.
Visualizations
The following diagrams illustrate the signaling pathway of the GABA B receptor and the distinct mechanisms of action of this compound and CGP54626, as well as a typical experimental workflow for their characterization.
Caption: GABA B Receptor Signaling Pathway.
Caption: Mechanisms of Action for CGP54626 and this compound.
Caption: Experimental Workflow for Compound Characterization.
References
A Comparative Guide to the In Vitro Cross-Validation of GABA(B) Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of Positive Allosteric Modulators (PAMs) targeting the GABA(B) receptor, with a focus on in vitro cross-validation in different cell lines. While this document uses the investigational compound COR628 as a primary example, publicly available comparative data for this specific molecule is limited. Therefore, to illustrate the principles of cross-validation, this guide incorporates data from other well-characterized GABA(B) PAMs, such as CGP7930 and GS39783.
The objective is to present a clear, data-driven comparison of compound performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Data Presentation: Comparative Efficacy of GABA(B) PAMs
A critical step in characterizing a novel PAM like this compound is to assess its activity across different cellular backgrounds. This ensures that the observed effects are robust and not cell line-specific artifacts. The following table provides a template for presenting such comparative data, populated with example values for illustrative purposes.
| Compound | Cell Line | Assay Type | GABA EC50 Shift (Fold) | Emax (% of GABA) |
| This compound (Hypothetical) | HEK293-GABA(B) | cAMP Assay | 5.2 | 110% |
| CHO-K1-GABA(B) | [35S]GTPγS Binding | 4.8 | 115% | |
| CGP7930 | HEK293-GABA(B) | cAMP Assay | 3.5 | 105% |
| CHO-K1-GABA(B) | [35S]GTPγS Binding | 3.1 | 108% | |
| GS39783 | HEK293-GABA(B) | cAMP Assay | 7.8 | 120% |
| CHO-K1-GABA(B) | [35S]GTPγS Binding | 7.2 | 125% | |
| Baclofen (Agonist) | HEK293-GABA(B) | cAMP Assay | N/A | 100% |
| CHO-K1-GABA(B) | [35S]GTPγS Binding | N/A | 100% |
Note: The data for this compound is hypothetical and for illustrative purposes only. Data for CGP7930 and GS39783 are representative values from literature and may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other GABA(B) PAMs, it is essential to visualize the signaling cascade they modulate and the experimental procedures used to measure their effects.
GABA(B) Receptor Signaling Pathway
Activation of the heterodimeric GABA(B) receptor by GABA, and potentiation by a PAM like this compound, primarily signals through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
Experimental Workflow for PAM Characterization
The following diagram outlines a typical workflow for characterizing a novel GABA(B) PAM in a cell-based assay.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments cited in this guide.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding human GABA(B1) and GABA(B2) subunits using standard methods (e.g., Lipofectamine). Stably expressing clonal cell lines are preferred for consistency.
cAMP Accumulation Assay (HTRF)
This assay measures the inhibition of adenylyl cyclase activity following GABA(B) receptor activation.
-
Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high FRET signal indicates low intracellular cAMP.
-
Protocol:
-
Seed GABA(B) receptor-expressing cells into 384-well plates and incubate overnight.
-
Aspirate culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the PAM (e.g., this compound) or vehicle.
-
Add a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase and generate a measurable cAMP baseline.
-
Add a dose-response curve of GABA.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and add HTRF detection reagents (anti-cAMP-Eu3+ and cAMP-d2).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the ratio of emissions at 665 nm and 620 nm. Plot the GABA concentration-response curves in the presence and absence of the PAM to determine the shift in GABA EC50 and the change in maximal response (Emax).
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins upon receptor stimulation.[1]
-
Principle: The binding of a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, to the Gα subunit is measured as an indicator of G-protein activation.[1]
-
Protocol:
-
Prepare cell membranes from GABA(B) receptor-expressing cells.
-
In a 96-well plate, add cell membranes, assay buffer containing GDP (to ensure G-proteins are in an inactive state), and varying concentrations of the PAM.
-
Add a dose-response curve of GABA.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the GABA concentration-response curves to determine the EC50 and Emax in the presence and absence of the PAM.
By employing these standardized methods and presenting the data in a clear, comparative format, researchers can effectively cross-validate the effects of novel GABA(B) PAMs like this compound, facilitating informed decisions in the drug development process.
References
A Comparative Guide to the Preclinical Findings of COR628 and its Alternatives: An Independent Replication Perspective
Introduction
It is important to note that the designation "COR628" is associated with several distinct investigational compounds in various stages of development for different therapeutic indications. This guide focuses specifically on the GABA(B) receptor PAM, for which foundational preclinical data has been published.
Comparative Analysis of GABA(B) Receptor Positive Allosteric Modulators
The following tables summarize the quantitative data from preclinical studies on this compound and a selection of alternative GABA(B) PAMs. This data is essential for any comparative replication study.
Table 1: In Vitro Potency and Efficacy of GABA(B) PAMs
| Compound | Assay Type | Key Parameter | Reported Value | Species | Source |
| This compound | [³H]CGP54626 Binding | Potentiation of GABA affinity | Increases affinity of high and low-affinity sites | Rat | [1] |
| [³⁵S]GTPγS Binding | Potentiation of GABA-stimulated binding | Increases potency of GABA | Rat | [1] | |
| rac-BHFF | Calcium Mobilization | pEC₅₀ | Not explicitly stated, but potentiation demonstrated | Not specified | [2] |
| [³⁵S]GTPγS Binding | Agonist and PAM activity | Potent PAM with agonist activity | Rat, Human | [3] | |
| GS39783 | [³⁵S]GTPγS Binding | Potentiation of GABA | Effective potentiation | Not specified | [4] |
| KK-92A | Multiple in vitro assays | Potency and Selectivity | High potency and selectivity | Not specified | [5] |
| ORM-27669 | Calcium Mobilization & [³⁵S]GTPγS Binding | Efficacy | Low efficacy as an agonist | Rat, Human | [3] |
Table 2: In Vivo Effects of GABA(B) PAMs
| Compound | Animal Model | Effect | Dose Range | Species | Source |
| This compound | Baclofen-induced sedation/hypnosis | Potentiation of baclofen's effect | Per se ineffective doses | Rat | [1] |
| rac-BHFF | Alcohol Intake | Reduction of alcohol intake | 200 mg/kg | Rodent | [6] |
| ADX71441 | Binge Drinking | Decrease in alcohol intake | Not specified | Rodent | [6] |
| KK-92A | Alcohol Self-Administration | Suppression of lever-responding for alcohol | 10 and 20 mg/kg | Rat | [5] |
| GS39783 | Alcohol Drinking Behavior | Reduction of ethanol (B145695) drinking | Not specified | Rat | [4] |
Experimental Protocols for Key Assays
Independent replication of the findings for this compound and its alternatives requires precise adherence to experimental methodologies. The following are detailed protocols for the key in vitro assays used to characterize GABA(B) PAMs.
1. Radioligand Binding Assay for GABA(B) Receptors
This assay is designed to determine how a test compound, such as this compound, affects the binding of a radiolabeled ligand to the GABA(B) receptor. A common approach is to measure the displacement of a radiolabeled antagonist, like [³H]CGP54626, in the presence of GABA and the test compound.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in a cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂) and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay Protocol:
-
In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]CGP54626), varying concentrations of GABA, and the test compound (this compound or alternative).
-
Incubate the mixture at room temperature for a defined period (e.g., 1.5 hours) to allow binding to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA(B) antagonist.
-
2. [³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to the GABA(B) receptor, providing a measure of the agonist or positive allosteric modulator activity of a compound.
-
Assay Components:
-
GABA(B) receptor-containing membranes (prepared as above).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to facilitate the exchange for [³⁵S]GTPγS upon receptor activation).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂).[7]
-
-
Assay Protocol:
-
In assay tubes, mix the membranes, GDP, varying concentrations of GABA, and the test compound (this compound or alternative).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes).[7][8]
-
Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Visualizing Molecular Pathways and Experimental Logic
GABA(B) Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA(B) receptor, a heterodimeric G-protein coupled receptor.
Caption: Simplified GABA(B) receptor signaling cascade.
Experimental Workflow for Characterizing a Novel GABA(B) PAM
This workflow outlines the logical progression of experiments to characterize a compound like this compound.
Caption: Workflow for in vitro and in vivo characterization.
Logical Comparison of this compound and Alternatives
This diagram provides a logical framework for comparing this compound to other GABA(B) PAMs and the orthosteric agonist, baclofen.
Caption: Comparative framework for GABA(B) receptor modulators.
References
- 1. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of GABA B Receptors Ameliorates Sensorimotor Gating in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay in Summary_ki [ww.w.bindingdb.org]
A Comparative Analysis of In Vitro and In Vivo Efficacy of COR628, a Novel GABA B Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological data for COR628, a positive allosteric modulator (PAM) of the GABA B receptor. The data presented herein is primarily derived from the seminal study by Castelli et al. (2012), which first characterized this compound. This document aims to offer an objective overview of this compound's performance, supported by experimental data, to aid in its evaluation for further research and development.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound at the GABA B Receptor
| Assay Type | Parameter | Agonist | This compound Concentration | Result |
| [ 3 H]CGP54626 Binding | K i (nM) | GABA | 10 µM | 24 ± 3 |
| [ 3 H]CGP54626 Binding | K i (nM) | GABA | 10 µM | 1100 ± 150 |
| [ 35 S]GTPγS Binding | EC 50 (nM) | GABA | Vehicle | 430 ± 50 |
| [ 35 S]GTPγS Binding | EC 50 (nM) | GABA | 10 µM | 150 ± 20 |
| [ 35 S]GTPγS Binding | E max (% Basal) | GABA | Vehicle | 250 ± 15 |
| [ 35 S]GTPγS Binding | E max (% Basal) | GABA | 10 µM | 245 ± 18 |
| [ 35 S]GTPγS Binding | Potentiation of GABA (3 µM) | - | 10 µM | ~180% of GABA alone |
| [ 35 S]GTPγS Binding | Potentiation of Baclofen (B1667701) (10 µM) | - | 10 µM | ~150% of Baclofen alone |
Data extracted from Castelli et al. (2012). The two Ki values in the binding assay reflect the high- and low-affinity states of the GABAB receptor.
Table 2: In Vivo Activity of this compound in Potentiating Baclofen-Induced Hypnosis in Mice
| Pre-treatment (i.p.) | Dose (mg/kg) | Baclofen (i.p.) | Dose (mg/kg) | Number of Mice Asleep / Total |
| Vehicle | - | Vehicle | - | 0 / 10 |
| Vehicle | - | Baclofen | 2 | 2 / 10 |
| This compound | 10 | Baclofen | 2 | 8 / 10 |
| This compound | 25 | Baclofen | 2 | 10 / 10 |
| This compound | 50 | Baclofen | 2 | 10 / 10* |
*p < 0.05 compared with vehicle plus baclofen, as reported in Castelli et al. (2012).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Castelli et al. (2012).
In Vitro Assays
-
Objective: To determine the effect of this compound on the binding affinity of the GABAB receptor antagonist [ 3 H]CGP54626 in the presence of GABA.
-
Tissue Preparation: Crude synaptic membranes were prepared from the cerebral cortex of male Sprague-Dawley rats.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl 2 .
-
Procedure:
-
Aliquots of rat cortical membranes (approximately 100 µg of protein) were incubated with 2 nM [ 3 H]CGP54626.
-
Increasing concentrations of GABA were added in the absence or presence of a fixed concentration of this compound (10 µM).
-
Incubation was carried out for 30 minutes at room temperature.
-
The reaction was terminated by rapid filtration through Whatman GF/B filters.
-
Filters were washed three times with ice-cold assay buffer.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (K i ) values for GABA were calculated from the IC 50 values using the Cheng-Prusoff equation.
-
Objective: To assess the functional activity of this compound as a positive allosteric modulator by measuring its effect on GABA- and baclofen-stimulated [ 35 S]GTPγS binding to G-proteins coupled to GABAB receptors.
-
Tissue Preparation: Rat cortical membranes were used as the source of GABAB receptors and associated G-proteins.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl 2 , and 1 mM EDTA.
-
Procedure:
-
Rat cortical membranes (approximately 50 µg of protein) were pre-incubated with 30 µM GDP for 15 minutes on ice.
-
Increasing concentrations of GABA or baclofen were added in the absence or presence of a fixed concentration of this compound (10 µM).
-
The reaction was initiated by the addition of 0.1 nM [ 35 S]GTPγS.
-
Incubation was performed for 30 minutes at 30°C.
-
The assay was terminated by rapid filtration through Whatman GF/B filters.
-
Filters were washed with ice-cold buffer.
-
Bound radioactivity was quantified using a liquid scintillation counter.
-
-
Data Analysis: Data were analyzed using non-linear regression to determine the EC 50 and E max values.
In Vivo Assay
-
Objective: To evaluate the ability of this compound to potentiate the sedative/hypnotic effects of the GABAB receptor agonist, baclofen, in mice.
-
Animals: Male DBA/2 mice were used.
-
Procedure:
-
Mice were pre-treated with either vehicle or this compound (10, 25, or 50 mg/kg) via intraperitoneal (i.p.) injection.
-
Thirty minutes after pre-treatment, a sub-hypnotic dose of baclofen (2 mg/kg, i.p.) was administered.
-
Mice were observed for the loss of the righting reflex, defined as the inability of the animal to right itself within 30 seconds when placed on its back.
-
The number of animals that lost the righting reflex within 15 minutes of baclofen administration was recorded.
-
-
Data Analysis: The statistical significance of the potentiation effect was determined using Fisher's exact test.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: GABAB receptor signaling pathway with this compound modulation.
Navigating the Therapeutic Window of GABA-B Receptor Modulation: A Comparative Guide to COR628 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of COR628, a positive allosteric modulator (PAM) of the GABA-B receptor, and its therapeutic alternatives. We delve into the experimental data that supports the potential for an improved therapeutic window with GABA-B PAMs compared to traditional agonists.
The therapeutic potential of activating the γ-aminobutyric acid type B (GABA-B) receptor is well-established for a range of neurological and psychiatric disorders, including muscle spasticity, pain, anxiety, and substance use disorders. However, the clinical utility of direct GABA-B receptor agonists, such as baclofen (B1667701), is often hampered by a narrow therapeutic window, with side effects like sedation, muscle weakness, and cognitive impairment limiting optimal dosing.[1]
Positive allosteric modulators (PAMs) of the GABA-B receptor, a class of compounds that includes this compound, represent a promising strategy to overcome these limitations. By enhancing the effect of the endogenous neurotransmitter GABA rather than directly activating the receptor, PAMs offer the potential for a more nuanced and physiologically-constrained modulation of the GABA-B system, thereby widening the therapeutic window.[2][3][4]
Mechanism of Action: A Tale of Two Modalities
The fundamental difference between GABA-B receptor agonists and PAMs lies in their interaction with the receptor complex.
-
GABA-B Receptor Agonists (e.g., Baclofen): These compounds bind directly to the orthosteric site of the GABA-B receptor, mimicking the action of GABA and inducing a conformational change that leads to downstream signaling. This activation is widespread and not dependent on endogenous GABA release, which can lead to the aforementioned side effects.[5]
-
GABA-B Receptor Positive Allosteric Modulators (e.g., this compound): PAMs, in contrast, bind to a distinct allosteric site on the receptor. In the absence of GABA, they have little to no intrinsic activity.[1] However, when GABA is present, the binding of a PAM potentiates the receptor's response to GABA, increasing its affinity and/or efficacy.[1] This mechanism of action ensures that the potentiation of GABA-B signaling is spatially and temporally linked to physiological GABA release, which is hypothesized to result in a better side-effect profile.[4]
Comparative Preclinical Data
While specific quantitative data on the therapeutic window of this compound is limited in the public domain, preclinical studies on other GABA-B PAMs consistently demonstrate a superior side-effect profile compared to baclofen. The following tables summarize representative data from studies investigating the effects of baclofen and various GABA-B PAMs in rodent models of alcohol self-administration and motor coordination (a proxy for sedative effects).
Table 1: Efficacy in Reducing Alcohol Self-Administration in Rodent Models
| Compound | Animal Model | Effective Dose Range | Citation(s) |
| Baclofen | Alcohol-preferring rats | 1 - 3 mg/kg | [6] |
| GS39783 | Alcohol-preferring rats | 10 - 40 mg/kg | [6] |
| ADX71441 | Binge-drinking mice | 3 - 10 mg/kg | [3] |
| rac-BHFF | Alcohol-preferring rats | 50 - 200 mg/kg | [3] |
Table 2: Effects on Motor Coordination (Rotarod Test) in Rodents
| Compound | Animal Model | Dose Inducing Motor Impairment | Citation(s) |
| Baclofen | Mice | ≥ 2.5 mg/kg | [5] |
| GS39783 | Mice | No impairment up to 60 mg/kg | [5] |
| BHF177 | Mice | No impairment up to 40 mg/kg | [5] |
Note: The data presented are from various preclinical studies and may not be directly comparable due to differences in experimental design. The absence of publicly available, detailed therapeutic window studies for this compound necessitates the use of data from other well-characterized GABA-B PAMs as illustrative examples.
Experimental Protocols
The determination of a therapeutic window involves assessing the dose-response relationship for both desired efficacy and adverse effects. Below are outlines of common experimental protocols used in the preclinical evaluation of GABA-B receptor modulators.
Operant Alcohol Self-Administration
Objective: To assess the effect of a compound on the motivation to consume alcohol.
Methodology:
-
Animal Model: Typically, alcohol-preferring rat strains (e.g., Sardinian or Indiana P-rats) are used.
-
Training: Rats are trained to press a lever in an operant chamber to receive a small amount of an alcohol solution. This is often done on a fixed-ratio schedule of reinforcement (e.g., FR4, where four lever presses result in one reward).
-
Baseline: Once stable responding is established, a baseline of alcohol consumption is recorded.
-
Drug Administration: The test compound (e.g., this compound, baclofen) or vehicle is administered at various doses prior to the self-administration session.
-
Data Collection: The number of lever presses and the volume of alcohol consumed are recorded. A significant reduction in alcohol self-administration at a given dose is considered a measure of efficacy.
Rotarod Test for Motor Coordination
Objective: To evaluate the effect of a compound on motor coordination and balance, which can be indicative of sedative or muscle-relaxant side effects.
Methodology:
-
Apparatus: A rotating rod (rotarod) apparatus is used. The speed of rotation can be constant or accelerating.
-
Training: Animals (typically mice or rats) are trained to walk on the rotating rod for a set period.
-
Baseline: The latency to fall from the rod is recorded for each animal before drug administration.
-
Drug Administration: The test compound or vehicle is administered at various doses.
-
Testing: At a specified time after drug administration, the animals are placed back on the rotarod, and the latency to fall is measured. A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.
Conclusion
The available preclinical evidence strongly suggests that GABA-B receptor positive allosteric modulators, as a class, hold the promise of a wider therapeutic window compared to direct GABA-B agonists like baclofen. While further studies are needed to specifically delineate the therapeutic index of this compound, the foundational mechanism of action and the supporting data from analogous compounds provide a compelling rationale for its continued investigation. The development of compounds like this compound could lead to more effective and better-tolerated treatments for a variety of CNS disorders.
References
- 1. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effect of the GABAB receptor agonist, baclofen, and the positive allosteric modulator of the GABAB receptor, GS39783, on alcohol self-administration in three different lines of alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: COR627 and COR628 as Novel GABA-B Receptor Positive Allosteric Modulators
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive head-to-head comparison of COR627 and COR628, two novel positive allosteric modulators (PAMs) of the γ-aminobutyric acid type B (GABA-B) receptor. The data presented is based on preclinical in vitro and in vivo studies that characterize the pharmacological profiles of these compounds.
Overview
COR627 (methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate) and this compound (methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate) are structurally related small molecules designed to potentiate the activity of the endogenous ligand GABA at the GABA-B receptor.[1] Unlike direct agonists, these PAMs do not activate the receptor on their own, which may offer a more favorable side-effect profile by modulating GABAergic tone in a more physiologically relevant manner. The primary therapeutic potential for such compounds lies in treating conditions such as anxiety, epilepsy, and addiction.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo experiments comparing the activity of COR627 and this compound.
In Vitro Activity at the GABA-B Receptor
| Parameter | COR627 | This compound | Reference |
| [35S]GTPγS Binding Assay | [1] | ||
| EC50 (alone) | No effect | No effect | [1] |
| Fold Potentiation of GABA EC50 (at 10 µM) | ~4-fold | ~3-fold | [1] |
| [3H]CGP54626 Binding Assay | [1] | ||
| Effect on GABA Affinity | Increases affinity | Increases affinity | [1] |
In Vivo Activity
| Assay | Parameter | COR627 | This compound | Reference |
| Potentiation of Baclofen-Induced Hypnosis | Dose Range Tested | 10 - 100 mg/kg (i.p.) | 10 - 100 mg/kg (i.p.) | [1] |
| Effective Dose | 30 mg/kg | 30 mg/kg | [1] | |
| Effect | Significantly potentiated the hypnotic effect of a sub-hypnotic dose of baclofen (B1667701) (2 mg/kg, i.p.) | Significantly potentiated the hypnotic effect of a sub-hypnotic dose of baclofen (2 mg/kg, i.p.) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.
Membrane Preparation:
-
Rat cerebral cortices were homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 2.5 mM CaCl2).
-
The homogenate was centrifuged at 500 x g for 10 minutes at 4°C.
-
The supernatant was collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet was washed and resuspended in assay buffer.
Assay Protocol:
-
Membranes (50-100 µg of protein) were incubated in a final volume of 1 ml of assay buffer containing 50 µM GDP, 100 mM NaCl, and 0.1 nM [35S]GTPγS.
-
Varying concentrations of GABA were added in the absence or presence of fixed concentrations of COR627 or this compound (e.g., 10 µM).
-
The incubation was carried out for 60 minutes at 30°C.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
Radioligand Binding Assay ([3H]CGP54626 Displacement)
This assay assesses the ability of the compounds to modulate the binding of a known antagonist to the GABA-B receptor.
Membrane Preparation:
-
As described for the [35S]GTPγS binding assay.
Assay Protocol:
-
Aliquots of rat cortical membranes (100-200 µg of protein) were incubated in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM CaCl2.
-
The incubation mixture contained 2 nM [3H]CGP54626 and various concentrations of GABA in the absence or presence of COR627 or this compound.
-
Incubation was performed for 60 minutes at room temperature.
-
Bound and free radioligand were separated by rapid filtration over glass fiber filters.
-
The radioactivity trapped on the filters was measured by liquid scintillation spectrometry.
In Vivo Potentiation of Baclofen-Induced Hypnosis
This experiment evaluates the ability of the compounds to enhance the sedative effects of the GABA-B agonist baclofen in mice.
Animals:
-
Male DBA/2 mice were used for this study.
Procedure:
-
Mice were administered either vehicle, COR627 (10, 30, or 100 mg/kg), or this compound (10, 30, or 100 mg/kg) via intraperitoneal (i.p.) injection.
-
Thirty minutes after the initial injection, a sub-hypnotic dose of baclofen (2 mg/kg, i.p.) was administered.
-
The latency to the loss of the righting reflex and the duration of the loss of the righting reflex (hypnosis) were recorded for each animal. The cutoff time for the observation period was 60 minutes.
Visualizations
GABA-B Receptor Signaling Pathway
References
Safety Operating Guide
Proper Disposal Procedures for COR628: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling COR628 must treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[3]
Hazard Profile and Safety Precautions
Based on data from structurally similar thiophene (B33073) compounds, this compound should be handled with care. The following table summarizes the anticipated hazard classifications.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | May be harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | May cause skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [3][4] |
| Respiratory Tract Irritation | May cause respiratory irritation. | [3] |
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile rubber is a suitable option)[5]
-
Safety goggles or a face shield[5]
-
A laboratory coat[5]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of thiophene derivatives is to use an approved hazardous waste disposal service.[1][3][5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Waste Segregation: It is imperative to segregate chemical waste to prevent dangerous reactions.[2][6] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][5]
-
Waste Collection and Storage:
-
Container: Use a dedicated, properly labeled, and leak-proof waste container made of a compatible material.[1][3][6] The container must be kept closed except when adding waste.[6]
-
Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound (methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate)".[2] Indicate the approximate quantity and concentration of the waste.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[5][7] The storage area should be secure and accessible only to authorized personnel.[5] Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[2][6]
-
-
Disposal of Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste in the same designated container.[1] For empty chemical containers, the first rinse with a suitable solvent should be collected and treated as hazardous waste.[6]
-
Scheduling a Waste Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[1][3] Provide them with all necessary information regarding the waste.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1][3] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][3] Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[1] Report the spill to your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Signaling Pathway of GABAB Receptors
This compound is a positive allosteric modulator of the GABAB receptor. GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system. The following diagram illustrates the basic signaling pathway of GABAB receptors.
References
Navigating the Safe Handling of Novel Compounds: A Framework for COR628
Absence of specific public data for a compound designated "COR628" necessitates a comprehensive safety framework grounded in risk assessment and best laboratory practices. When encountering a novel or uncharacterized substance, it is imperative to treat it as potentially hazardous until sufficient data is available to determine its specific properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling such compounds.
Risk Assessment for a Novel Compound
Before handling any uncharacterized compound, a thorough risk assessment is the first and most critical step.[1][2] This process involves a systematic evaluation of potential hazards. In the absence of specific data for "this compound," consider the following:
-
Anticipated Chemical Properties: Based on its chemical structure or the synthetic pathway, are there any functional groups that suggest reactivity, toxicity, or instability? It is prudent to assume a derivative is at least as hazardous as its parent compound.[3]
-
Physical Form: Is the compound a powder, liquid, or gas? This will influence the potential routes of exposure (e.g., inhalation of dust, skin contact with a liquid).
-
Quantity: The amount of substance being handled will directly impact the scale of potential exposure.
-
Experimental Procedures: Are there steps in the protocol that could generate aerosols, dust, or involve heating, which could increase exposure risk?
Summary of Personal Protective Equipment (PPE) Levels
Personal protective equipment is categorized into four levels based on the degree of protection provided.[4] The selection of the appropriate level depends on the anticipated hazards identified during the risk assessment.
| PPE Level | Description | When to Use |
| Level D | Minimum protection required. Includes a lab coat, safety glasses, long pants, and closed-toe shoes. | For work with substances with no known or anticipated hazards. This is the minimum PPE for any laboratory setting.[5] |
| Level C | Requires a higher level of respiratory protection than Level D. Includes an air-purifying respirator, chemical-resistant gloves, and clothing. | When the concentration and type of airborne substance are known and the criteria for using an air-purifying respirator are met.[4] |
| Level B | Requires the highest level of respiratory protection with a lesser degree of skin protection. Includes a self-contained breathing apparatus (SCBA) and chemical-resistant clothing. | When the highest level of respiratory protection is needed but a lesser level of skin protection is sufficient.[4] |
| Level A | Provides the highest level of respiratory, skin, and eye protection. Includes a fully encapsulating chemical-protective suit and an SCBA. | When the greatest potential for exposure to hazards exists and the highest level of skin, respiratory, and eye protection is required.[4] |
Detailed Guidance on PPE Selection
For a novel compound like "this compound," a conservative approach to PPE selection is recommended.
-
Gloves: Disposable nitrile gloves often provide adequate protection for incidental contact.[6] However, for prolonged handling or with substances of unknown dermal toxicity, double-gloving or using gloves with a higher level of chemical resistance is advisable.[5] Always consult a glove manufacturer's compatibility chart if the chemical class is known.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn.[3][5] If there is a splash hazard, chemical splash goggles are necessary.[3][7] A face shield worn over safety glasses is required when there is a risk of explosion or a significant splash hazard.[3][6]
-
Laboratory Coats: A standard lab coat is the minimum requirement.[5][7] For work with flammable materials, a flame-resistant lab coat is necessary.[7] When handling highly toxic compounds, a disposable or barrier gown may be appropriate.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, work should be conducted in a certified chemical fume hood.[3] If this is not sufficient to control the exposure, a respirator will be required. The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[6]
Operational Plan for Handling
A clear, step-by-step operational plan ensures that all safety measures are in place before, during, and after handling the novel compound.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a copy of the experimental protocol and any available safety information readily accessible.
-
Locate the nearest emergency eyewash station and safety shower.
-
-
Handling:
-
Don the appropriate PPE before entering the designated handling area.
-
Handle the compound with care to minimize the generation of dust or aerosols.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Keep all containers with the compound clearly labeled and sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of novel compounds and contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with the novel compound, including disposable PPE, pipette tips, and cleaning materials, should be collected in a designated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled as hazardous waste, and if possible, with any known or suspected hazard classes.[8]
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste.[4][9] This typically involves contacting the Environmental Health & Safety (EHS) department for waste pickup and disposal.
-
Unknowns: Never dispose of an unknown substance down the drain or in the regular trash.[10] Federal and state regulations prohibit the disposal of unidentified chemical waste.[4][11] If the identity of the waste cannot be determined, it must be managed as unknown hazardous waste according to your institution's EHS procedures.[8][11]
PPE Selection Workflow for a Novel Compound
Caption: Decision workflow for selecting appropriate PPE when handling a novel compound.
References
- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. twu.edu [twu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. benchchem.com [benchchem.com]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
